molecular formula C14H18O3 B237213 Lobetyol CAS No. 136171-87-4

Lobetyol

Cat. No.: B237213
CAS No.: 136171-87-4
M. Wt: 234.29 g/mol
InChI Key: RKOQCMNXJZJWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,12-Tetradecadiene-8,10-diyne-1,6,7-triol has been reported in Lobelia and Pratia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradeca-4,12-dien-8,10-diyne-1,6,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOQCMNXJZJWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327355
Record name 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136171-87-4
Record name Lobetyol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136171-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lobetyol: A Technical Guide to its Discovery, Isolation from Lobelia chinensis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol (B12338693), a polyacetylene compound isolated from the traditional Chinese medicinal herb Lobelia chinensis, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes the quantitative data associated with its isolation and cytotoxic activity against various cancer cell lines. Finally, we explore the current understanding of the signaling pathways modulated by this compound and its derivatives, offering insights into its mechanism of action and potential as a lead compound in drug development.

Introduction

Lobelia chinensis Lour., a perennial herb belonging to the Campanulaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation, fever, and snakebites. Modern phytochemical investigations have revealed a diverse array of bioactive constituents within this plant, including alkaloids, flavonoids, and polyacetylenes. Among these, the polyacetylene this compound has emerged as a compound of particular interest due to its demonstrated cytotoxic effects against several cancer cell lines. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the isolation and biological evaluation of this compound.

Discovery and Physicochemical Properties

This compound is a C14-polyacetylene derivative, structurally related to other bioactive polyacetylenes found in the Campanulaceae family, such as lobetyolin (B1206583) and lobetyolinin (B1588179).[1] The structural elucidation of this compound was accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₄H₁₈O₃[1]
Molecular Weight234.29 g/mol
AppearanceNot explicitly stated, likely an oil or amorphous solid-
SolubilitySoluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO

Isolation of this compound from Lobelia chinensis

The isolation of this compound from Lobelia chinensis is a multi-step process involving extraction and chromatographic purification. While a standardized, universally adopted protocol is not available, the following methodology represents a synthesis of commonly employed techniques for the isolation of polyacetylenes from plant matrices.

Experimental Protocol: Extraction
  • Plant Material Preparation: Dried whole plants of Lobelia chinensis are pulverized into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with 95% ethanol at room temperature with agitation for a specified period. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Protocol: Chromatographic Purification

A combination of column chromatography techniques is employed to separate this compound from the complex mixture of the crude extract.

Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

  • Column Packing: A glass column is packed with silica gel (e.g., 200-300 mesh) using a suitable non-polar solvent like hexane (B92381) as the slurry.

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with n-hexane and gradually increases the proportion of ethyl acetate (B1210297) (e.g., n-hexane:ethyl acetate from 100:0 to 0:100).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

  • Column Preparation: A column is packed with Sephadex LH-20 and equilibrated with a suitable solvent, typically methanol.

  • Purification: The this compound-containing fractions from the silica gel column are concentrated and applied to the Sephadex LH-20 column. Elution with methanol helps to remove pigments and other impurities based on molecular size.

Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)

  • System and Column: A preparative HPLC system equipped with a C18 reversed-phase column is used for the final purification step.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a commonly used mobile phase for the separation of polyacetylenes. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute compounds of increasing hydrophobicity.

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength around 267 nm for polyacetylenes.

  • Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the purified compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

Quantitative Data

Yield of this compound

The yield of this compound from Lobelia chinensis can vary depending on the plant source, geographical location, harvesting time, and the efficiency of the extraction and purification methods. Quantitative data on the specific yield of this compound is not extensively reported in the literature. However, studies on related polyacetylenes like lobetyolin and lobetyolinin have reported their content in the plant material. For instance, the content of lobetyolin and lobetyolinin in some samples of Herba Lobeliae Chinensis was found to be as high as 0.461 mg/g and 0.436 mg/g, respectively.

Cytotoxic Activity

This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
MSTO-211HMalignant Pleural Mesothelioma11.76
NCI-H292Mucoepidermoid Pulmonary Carcinoma9.64

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, research on this compound and its structurally related glycoside, lobetyolin, provides insights into potential signaling pathways that may be targeted.

Inhibition of Glutamine Metabolism

One of the key proposed mechanisms for the anticancer activity of the related compound, lobetyolin, is the downregulation of glutamine metabolism. Lobetyolin has been shown to reduce the expression of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine into cancer cells. By inhibiting glutamine uptake, lobetyolin can disrupt the metabolic processes that are crucial for the rapid proliferation of cancer cells, leading to apoptosis and inhibition of tumor growth. It is plausible that this compound, as the aglycone of lobetyolin, may exert similar effects on glutamine metabolism.

Potential Involvement in Major Signaling Pathways

While direct evidence specifically for this compound is limited, many natural products with anti-inflammatory and anticancer properties are known to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation and cell survival. Inhibition of the NF-κB pathway can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

  • PI3K/Akt Signaling Pathway: This pathway plays a critical role in cell growth, survival, and metabolism. Inhibition of the PI3K/Akt pathway is a major strategy in cancer therapy.

Further research is required to elucidate the direct effects of this compound on these and other signaling pathways to fully understand its mechanism of action.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Dried Lobelia chinensis Powder extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound characterization Structural Elucidation (NMR, MS) pure_this compound->characterization bioactivity Bioactivity Screening (e.g., Cytotoxicity Assays) pure_this compound->bioactivity

Caption: A generalized workflow for the isolation and characterization of this compound.

Postulated Signaling Pathway Inhibition

Caption: Postulated mechanisms of action for this compound based on current evidence.

Conclusion and Future Directions

This compound, a polyacetylene from Lobelia chinensis, has demonstrated promising cytotoxic activity against cancer cells. This technical guide has outlined the current knowledge regarding its discovery, isolation, and potential mechanisms of action. While progress has been made, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Optimization of Isolation Protocols: Development of a standardized and high-yield protocol for the isolation of this compound is crucial for facilitating further research.

  • Mechanism of Action Studies: In-depth studies are needed to confirm the direct effects of this compound on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, and to identify its specific molecular targets.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are required to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the discovery of more potent and selective anticancer agents.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective therapies for cancer and other diseases.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Lobetyol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a naturally occurring polyacetylene, has garnered significant scientific interest due to its diverse pharmacological activities, most notably its potent anti-tumor properties. Isolated from medicinal plants such as Lobelia chinensis and Codonopsis pilosula, this compound has demonstrated efficacy in preclinical models of gastric cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented to facilitate further research and development. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic effects, with a focus on its modulation of critical signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is classified as a C14-polyacetylene, characterized by a 14-carbon chain with conjugated double and triple bonds. It is the aglycone of Lobetyolin (B1206583) and Lobetyolinin.[1][2][3]

Chemical Identifiers
PropertyValueReference
IUPAC Name (4E,12E)-tetradeca-4,12-diene-8,10-diyne-1,6,7-triol[4]
Molecular Formula C₁₄H₁₈O₃[5]
CAS Number 136171-87-4
Physicochemical Data
PropertyValueReference
Molecular Weight 234.3 g/mol
Physical Description Oil
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, including anti-inflammatory, anti-viral, and most notably, anti-tumor effects. Its anticancer properties have been primarily investigated in the context of gastric cancer.

Anti-tumor Activity

This compound has been shown to induce a dose- and time-dependent inhibition of proliferation in the human gastric cancer cell line MKN45. This inhibitory effect is associated with the induction of apoptosis and cell cycle arrest.

Quantitative Anti-tumor Data:

ParameterCell LineValueReference
IC₅₀ (48h) MKN4571.47 ± 4.29 µg/mL
Apoptotic Population Increase (48h) MKN455.5% (control) to 31.57% (100 µg/mL)
Mechanism of Action

The anti-tumor activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. Specifically, this compound has been shown to:

  • Activate the Mitogen-Activated Protein Kinase (MAPK) Pathway: This activation is a crucial element of its cancer-fighting mechanism.

  • Modulate the p53-Bax/Bcl-2 Apoptotic Pathway: this compound treatment leads to an increased expression of the pro-apoptotic proteins p53 and Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of polyacetylenes like this compound from plant sources such as Codonopsis pilosula or Lobelia chinensis. This protocol is based on established methods for natural product extraction.

3.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., roots of Codonopsis pilosula)

  • Solvents: 70-90% Ethanol (B145695), n-Butanol, Ethyl Acetate, Petroleum Ether

  • Chromatography media: Silica gel, Alumina (B75360)

  • Rotary evaporator

  • Chromatography columns

3.1.2. Extraction Protocol

  • Maceration and Enzymolysis: Pulverize the dried plant material. Add an equal volume of water and a biological enzyme (e.g., cellulase) and incubate at a controlled temperature (e.g., 50°C) for 3-5 hours to break down cell walls.

  • Ethanol Extraction: Add 4-7 times the amount of 70-90% ethanol to the mixture and perform reflux extraction 2-3 times.

  • Solvent Partitioning: Concentrate the ethanol extract using a rotary evaporator. Partition the concentrated extract with n-butanol. Collect the n-butanol fraction and dry to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in ethyl acetate.

    • Pass the solution through an alumina column to remove impurities.

    • Concentrate the eluate and add petroleum ether to induce crystallization.

    • Recrystallize the product from ethyl acetate to obtain pure this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

3.2.1. Materials and Reagents

  • MKN45 gastric cancer cells

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

3.2.2. Protocol

  • Cell Seeding: Seed MKN45 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

3.3.1. Materials and Reagents

  • MKN45 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

3.3.2. Protocol

  • Cell Treatment: Treat MKN45 cells with various concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins in the MAPK and p53/Bax/Bcl-2 pathways following this compound treatment.

3.4.1. Materials and Reagents

  • MKN45 cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-p-MAPK, anti-MAPK, anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

3.4.2. Protocol

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of gastric cancer.

3.5.1. Materials and Methods

  • MKN45 cells

  • Athymic nude mice (4-6 weeks old)

  • Matrigel

  • This compound formulation for injection

  • Calipers for tumor measurement

3.5.2. Protocol

  • Cell Implantation: Subcutaneously inject a suspension of MKN45 cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth: Monitor the mice for tumor formation and growth.

  • Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) at various doses according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its investigation.

Lobetyol_MAPK_Apoptosis_Pathway This compound This compound MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway p53 p53 This compound->p53 Bcl2 Bcl-2 This compound->Bcl2 Apoptosis Apoptosis MAPK_Pathway->Apoptosis Bax Bax p53->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Mitochondrion->Apoptosis Lobetyol_Experimental_Workflow Extraction Extraction & Isolation of this compound In_Vitro In Vitro Studies (MKN45 cells) Extraction->In_Vitro Viability Cell Viability (MTT Assay) In_Vitro->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro->Apoptosis_Assay Western_Blot Mechanism Study (Western Blot) In_Vitro->Western_Blot In_Vivo In Vivo Studies (Xenograft Model) In_Vitro->In_Vivo Efficacy Tumor Growth Inhibition In_Vivo->Efficacy

References

Lobetyol vs Lobetyolin: what are the differences?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lobetyol and Lobetyolin: A Comparative Analysis for Researchers

Introduction

This compound and its glycoside derivative, Lobetyolin, are naturally occurring polyacetylene compounds predominantly isolated from plants of the Campanulaceae family, such as Codonopsis pilosula (Dangshen) and various Lobelia species.[1][2][3] These compounds have garnered significant interest in the scientific community for their diverse and potent biological activities, including anticancer, antioxidant, neuroprotective, and anti-inflammatory properties.[4][5] Lobetyolin is the monoglucosylated form of this compound, a structural modification that significantly influences its biological activity and mechanism of action. This technical guide provides a comprehensive comparison of this compound and Lobetyolin, focusing on their chemical structures, mechanisms of action, and pharmacological effects, with detailed experimental protocols and data presented for the research and drug development professional.

Chemical Structures: The Core Difference

The fundamental difference between this compound and Lobetyolin lies in their chemical structure. This compound serves as the aglycone (the non-sugar component) for Lobetyolin. Lobetyolin is formed by the attachment of a single glucose molecule to the this compound backbone. A related compound, Lobetyolinin, is the bis-glucosylated form, containing two glucose moieties. This glycosylation is a key determinant of the molecule's solubility, stability, and interaction with biological targets.

G This compound This compound (Aglycone) Lobetyolin Lobetyolin (Monoglucoside) This compound->Lobetyolin + Glucose Lobetyolinin Lobetyolinin (Bis-glucoside) Lobetyolin->Lobetyolinin + Glucose

Caption: Structural relationship of this compound, Lobetyolin, and Lobetyolinin.

Comparative Biological Activities and Mechanisms of Action

While both compounds exhibit a range of biological effects, their potency and primary mechanisms of action differ, particularly in the context of cancer therapy.

Anticancer Activity

Both molecules have demonstrated anticancer properties, but Lobetyolin often exhibits greater potency and has a more clearly elucidated, distinct mechanism of action.

  • This compound: The anticancer effects of this compound have been notably demonstrated in gastric cancer. It induces a dose- and time-dependent inhibition of proliferation in MKN45 gastric cancer cells. The mechanism involves the activation of MAPK signaling pathways, which leads to G1/S phase cell cycle arrest and ultimately, apoptosis. This apoptotic induction is characterized by an increased expression of pro-apoptotic proteins like Bax and p53, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases-9 and -3. In vivo studies using MKN45 xenograft nude mouse models confirmed that this compound suppresses tumor growth.

  • Lobetyolin: Lobetyolin has shown broader and often more potent anticancer activity. A key study revealed that Lobetyolin is more potent than this compound in inhibiting the growth of PC-3 prostate cancer cells. A critical distinction in its mechanism is the targeting of cancer cell metabolism. Lobetyolin inhibits glutamine metabolism by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter for glutamine uptake in rapidly proliferating cancer cells. This action, which has been observed in colon and gastric cancer cells, leads to a cascade of effects including:

    • Reduced glutamine uptake and subsequent ATP production.

    • Increased production of reactive oxygen species (ROS).

    • Induction of mitochondria-mediated apoptosis, evidenced by a reduced mitochondrial membrane potential and modulation of Bax, Bcl-2, and cleaved caspases.

    • Suppression of the AKT/GSK3β/c-Myc pathway and reduction of total Nrf2 protein levels.

Antioxidant and Neuroprotective Activities

Both compounds are recognized as antioxidants. Lobetyolin, in particular, has been identified as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid and oxidative stress.

Recent research has highlighted Lobetyolin's potential in neuroprotection, specifically in the context of Alzheimer's disease. Studies using C. elegans models have shown that Lobetyolin can significantly inhibit the aggregation of amyloid-beta (Aβ) peptides, reduce Aβ-induced paralysis, and extend lifespan. Its mechanism in this context involves the reprogramming of glutathione-centered redox metabolism. While this compound also possesses antioxidant activity, its potential for enhanced blood-brain barrier penetration as an aglycone suggests it warrants further comparative investigation for neuroprotective effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Lobetyolin, allowing for direct comparison of their potency and pharmacokinetic profiles.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀)

Compound Cell Line Cancer Type IC₅₀ Value Citation
Lobetyolin PC-3 Prostate Cancer 5.7 µM
This compound PC-3 Prostate Cancer 12.7 µM
This compound MSTO-211H Lung Cancer Moderate Activity
This compound NCI-H292 Lung Cancer Moderate Activity

| This compound | MKN45 | Gastric Cancer | 71.47 ± 4.29 µg/ml | |

Table 2: Comparative Pharmacokinetic Parameters in Rats

Parameter Lobetyolin (Pure Compound) Lobetyolin (in C. pilosula Extract) This compound Citation
Cₘₐₓ (ng/mL) 60.1 ± 33.1 No significant difference from pure N/A
Tₘₐₓ (h) 1.0 ± 0.6 No significant difference from pure N/A
t₁/₂ (h) 2.2 ± 1.1 Statistically different from pure N/A
Bioavailability 3.90% 6.97% N/A
Metabolic Stability N/A N/A Good stability in liver microsomes

| Metabolism | N/A | N/A | Mediated by CYP2C19, 1A1, 2C9, 1A2 | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of this compound and Lobetyolin.

Cell Viability (MTT) Assay
  • Objective: To determine the dose-dependent cytotoxic effects of this compound and Lobetyolin on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., MKN-45, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or Lobetyolin (e.g., 0-100 µg/mL or 0-50 µM) for specified time points (e.g., 24, 48, 72 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry
  • Objective: To quantify the induction of apoptosis by the compounds.

  • Methodology:

    • Treat cells with the desired concentrations of this compound or Lobetyolin for the indicated time.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour, detecting FITC on the FL1 channel and PI on the FL2 channel.

Western Blotting for Protein Expression
  • Objective: To analyze the expression levels of proteins involved in signaling pathways (e.g., MAPK, ASCT2, Bax, Bcl-2).

  • Methodology:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-ASCT2, anti-Bax, anti-p-ERK, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

Visual representations of the mechanisms and experimental designs provide a clear understanding of the compounds' actions.

G cluster_this compound This compound Mechanism in Gastric Cancer L This compound MAPK MAPK Pathway (ERK, JNK, p38) L->MAPK P53 p53 ↑ MAPK->P53 Bcl2 Bcl-2 ↓ MAPK->Bcl2 G1S G1/S Arrest MAPK->G1S Bax Bax ↑ P53->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's proposed anticancer signaling pathway.

G cluster_lobetyolin Lobetyolin Mechanism in Gastric/Colon Cancer LBT Lobetyolin ASCT2 ASCT2 Transporter LBT->ASCT2 Nrf2 Nrf2 Pathway ↓ LBT->Nrf2 AKT AKT/GSK3β/c-Myc Pathway ↓ LBT->AKT Gln Glutamine Uptake ↓ ASCT2->Gln Metabolism Glutamine Metabolism ↓ Gln->Metabolism ROS ROS ↑ Metabolism->ROS Metabolism->AKT Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Lobetyolin's mechanism via glutamine metabolism inhibition.

G start Start step1 Culture MKN-45 Gastric Cancer Cells start->step1 step2 Inject Cells Subcutaneously into Nude Mice step1->step2 step3 Allow Tumors to Grow (e.g., to 100-200 mm³) step2->step3 step4 Randomize Mice into Groups (Vehicle Control, this compound/Lobetyolin) step3->step4 step5 Administer Treatment (e.g., i.p. or oral) step4->step5 step6 Measure Tumor Volume and Body Weight Regularly step5->step6 step7 Sacrifice Mice at Endpoint step6->step7 step8 Excise Tumors for Weight and Immunohistochemistry (Ki67, Caspase-3) step7->step8 end End step8->end

Caption: General experimental workflow for an in vivo tumor xenograft model.

Conclusion

The primary distinction between this compound and Lobetyolin is structural: Lobetyolin is the monoglucoside of this compound. This glycosylation significantly impacts biological activity, rendering Lobetyolin a more potent cytotoxic agent than its aglycone in certain cancer cell lines. Their mechanisms of action are also distinct. This compound primarily functions by activating the MAPK signaling pathway to induce apoptosis, whereas Lobetyolin's anticancer effects are strongly linked to the disruption of cancer cell metabolism through the inhibition of the ASCT2 glutamine transporter. Furthermore, Lobetyolin shows significant promise as a neuroprotective agent by targeting Aβ aggregation and redox metabolism. While both compounds are valuable subjects of research, Lobetyolin's unique and well-defined mechanism targeting glutamine metabolism, coupled with its greater potency in several studies, makes it a particularly compelling candidate for further drug development. Future research should focus on direct, head-to-head comparisons across a wider range of cell lines and disease models, as well as on the pharmacokinetic advantages and disadvantages conferred by glycosylation.

References

The Enigmatic Pathway: A Technical Guide to Polyacetylene Biosynthesis in Codonopsis pilosula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codonopsis pilosula, a cornerstone of traditional Chinese medicine, is a rich source of bioactive polyacetylenes, compounds recognized for their diverse pharmacological activities, including anti-inflammatory and antitumor effects. Despite their therapeutic potential, the genetic and enzymatic pathways governing their formation within this species remain largely uncharted. This technical guide synthesizes the current understanding of polyacetylene biosynthesis in plants to propose a putative pathway for these unique metabolites in Codonopsis pilosula. By integrating data from metabolomic studies of C. pilosula with genomic and biochemical evidence from other plant species, we provide a comprehensive theoretical framework to guide future research and bioprospecting efforts. This document outlines the known polyacetylenic compounds in C. pilosula, presents a hypothetical biosynthetic pathway, details generalized experimental protocols for pathway elucidation, and furnishes visual diagrams to clarify the complex molecular processes.

Introduction

Polyacetylenes are a class of specialized metabolites characterized by the presence of one or more carbon-carbon triple bonds. In the plant kingdom, these compounds are predominantly found in the Apiaceae, Araliaceae, and Campanulaceae families, the last of which includes the genus Codonopsis. The roots of Codonopsis pilosula have been shown to accumulate a variety of polyacetylenes, with lobetyolin, lobetyol, and their glycosides being among the most prominent. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic applications.

However, a significant knowledge gap exists regarding the biosynthesis of these molecules in C. pilosula. While transcriptome and metabolome analyses of C. pilosula have primarily focused on other classes of compounds like triterpenoids and polysaccharides, the genetic and enzymatic machinery responsible for creating the acetylenic bonds in its characteristic polyacetylenes has not been directly investigated. This guide aims to bridge this gap by proposing a putative biosynthetic pathway based on established mechanisms in other plant species and the known chemical structures of polyacetylenes isolated from C. pilosula.

Known Polyacetylenes in Codonopsis pilosula

Metabolomic studies have successfully identified a range of polyacetylenes in the roots and other tissues of Codonopsis pilosula. These compounds vary in their chain length, degree of unsaturation, and glycosylation patterns. A summary of the major polyacetylenes is presented in Table 1.

| Table 1: Major Polyacetylenes Identified in Codonopsis pilosula | | :--- | :--- | | Compound Name | Chemical Formula | | Lobetyolin | C20H28O7 | | this compound | C14H18O3 | | Lobetyolinin | C26H38O12 | | Pilosulyne A-G | Varied | | Codonopilodiynoside A-M | Varied | | Codonopiloenynenoside A-D | Varied |

A Putative Biosynthesis Pathway for Polyacetylenes in Codonopsis pilosula

The biosynthesis of polyacetylenes in plants is understood to originate from fatty acid metabolism. The following proposed pathway for C. pilosula is extrapolated from research on other plant species, such as carrot (Daucus carota), and is consistent with the structures of polyacetylenes found in C. pilosula. It is important to note that this is a hypothetical pathway and requires experimental validation.

The pathway is initiated with oleic acid (C18:1), a common fatty acid. A series of desaturation and modification steps, catalyzed by specialized enzymes, leads to the formation of the characteristic polyacetylene backbone.

Key Enzymatic Steps
  • Desaturation of Oleic Acid: The pathway likely begins with the desaturation of oleic acid to linoleic acid (C18:2) by a Δ12-fatty acid desaturase (FAD2) .

  • Formation of the First Triple Bond: A specialized, divergent FAD2-like enzyme, a Δ12-fatty acid acetylenase , is proposed to catalyze the conversion of the double bond in linoleic acid to a triple bond, forming crepenynic acid.

  • Further Desaturation and Modification: Subsequent steps involve further desaturations, hydroxylations, and potentially chain shortening or elongation to produce the diverse array of C14 and other polyacetylenes found in C. pilosula. These modifications are likely carried out by a suite of enzymes including additional desaturases, hydroxylases, and possibly lipoxygenases.

  • Glycosylation: Many of the polyacetylenes in C. pilosula, such as lobetyolin, are glycosides. The final step in their biosynthesis would therefore be the attachment of a sugar moiety, a reaction catalyzed by a glycosyltransferase .

The following diagram illustrates the proposed initial steps of the polyacetylene biosynthesis pathway in Codonopsis pilosula.

Putative_Polyacetylene_Pathway Oleic_Acid Oleic Acid (C18:1) Linoleic_Acid Linoleic Acid (C18:2) Oleic_Acid->Linoleic_Acid Δ12-Fatty Acid Desaturase (FAD2) Crepenynic_Acid Crepenynic Acid (C18:2, Δ12-yne) Linoleic_Acid->Crepenynic_Acid Δ12-Fatty Acid Acetylenase Further_Polyacetylenes Further Modified Polyacetylenes (e.g., this compound aglycone) Crepenynic_Acid->Further_Polyacetylenes Desaturases, Hydroxylases, etc. Glycosylated_Polyacetylenes Glycosylated Polyacetylenes (e.g., Lobetyolin) Further_Polyacetylenes->Glycosylated_Polyacetylenes Glycosyltransferases

A putative pathway for polyacetylene biosynthesis in Codonopsis pilosula.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and identify the specific genes and enzymes involved in Codonopsis pilosula, a combination of transcriptomic, genomic, and biochemical approaches is necessary. The following are generalized protocols for key experiments.

Transcriptome Analysis to Identify Candidate Genes
  • Objective: To identify genes encoding putative fatty acid desaturases, acetylenases, hydroxylases, and glycosyltransferases that are co-expressed with polyacetylene accumulation.

  • Methodology:

    • Grow C. pilosula plants under conditions known to induce polyacetylene production.

    • Harvest root tissues at different developmental stages or after elicitor treatment.

    • Extract total RNA from the collected tissues.

    • Perform high-throughput RNA sequencing (RNA-seq).

    • Assemble the transcriptome and perform differential gene expression analysis.

    • Identify candidate genes based on homology to known fatty acid modifying enzymes from other species.

Heterologous Expression and Enzyme Function Characterization
  • Objective: To confirm the function of candidate genes identified from transcriptome analysis.

  • Methodology:

    • Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for yeast or E. coli).

    • Transform the expression constructs into the host organism.

    • Induce gene expression and provide the putative substrate (e.g., oleic acid, linoleic acid).

    • Extract fatty acids/metabolites from the culture.

    • Analyze the products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the enzymatic activity.

The workflow for gene identification and functional characterization is depicted below.

Experimental_Workflow cluster_plant Codonopsis pilosula cluster_bioinformatics Bioinformatics cluster_validation Functional Validation Plant_Material Root Tissue Collection RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly Transcriptome Assembly RNA_Seq->Transcriptome_Assembly LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Differential_Expression Differential Expression Analysis LCMS_Analysis->Differential_Expression Gene_Annotation Gene Annotation & Homology Search Transcriptome_Assembly->Gene_Annotation Gene_Annotation->Differential_Expression Candidate_Gene_Selection Candidate Gene Selection Differential_Expression->Candidate_Gene_Selection Gene_Cloning Gene Cloning Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assay with Substrates Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (GC-MS/LC-MS) Enzyme_Assay->Product_Analysis

Workflow for elucidating the polyacetylene biosynthesis pathway.

Future Outlook and Conclusion

The biosynthesis of polyacetylenes in Codonopsis pilosula represents a compelling area of research with significant implications for metabolic engineering and drug development. The proposed putative pathway in this guide serves as a foundational roadmap for researchers. Future efforts should focus on applying the outlined experimental strategies to identify and characterize the specific genes and enzymes of this pathway in C. pilosula. A thorough understanding of this pathway will not only illuminate a fascinating aspect of plant specialized metabolism but also pave the way for the sustainable production of valuable medicinal compounds through synthetic biology approaches. The lack of detailed experimental data for C. pilosula underscores the need for dedicated research in this area to unlock the full potential of this important medicinal plant.

The Comprehensive Guide to Lobetyol: Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylene compound, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-tumor, anti-viral, and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates a key signaling pathway associated with this compound's biological activity, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.

Natural Sources and Abundance of this compound

This compound is primarily found in plants belonging to the Campanulaceae family, most notably within the genera Codonopsis and Lobelia. While this compound exists in its aglycone form, it is more frequently present as its glycoside derivatives, lobetyolin (B1206583) and lobetyolinin. Quantitative data in the existing literature predominantly focuses on the concentration of lobetyolin.

Table 1: Natural Sources and Abundance of this compound Glycosides (Lobetyolin)

Plant SpeciesFamilyPlant PartCompound MeasuredAbundance (mg/g of dry weight)Reference(s)
Codonopsis pilosula (Radix Codonopsis)CampanulaceaeRootLobetyolin0.035 - 1.314[1]
Codonopsis tangshenCampanulaceaeRootLobetyolin0.0403 - 0.9667[2]
Lobelia chinensisCampanulaceaeWhole PlantLobetyolinDetected, not quantified[1]
Lobelia inflataCampanulaceaeHairy RootsThis compound & LobetyolinIsolated, not quantified[3]
Codonopsis lanceolataCampanulaceaeRootLobetyolinDetected, not quantified
Platycodon grandiflorumCampanulaceaeRootLobetyolinDetected, not quantified[1]
Campanumoea javanicaCampanulaceaeRootLobetyolinDetected, not quantified

Note: The quantitative data presented is for lobetyolin, the glycoside of this compound. The concentration of the aglycone, this compound, is not explicitly reported in the cited literature but its presence is confirmed through the isolation of its glycosides.

Experimental Protocols

Extraction and Isolation of Lobetyolin from Codonopsis pilosula

This protocol is adapted from a patented method for the preparation of lobetyolin and provides a robust procedure for obtaining the compound from its natural source.

2.1.1. Materials and Reagents

  • Dried and crushed Codonopsis pilosula root

  • Water

  • Bio-enzyme (e.g., amylase)

  • 70-90% Ethanol (B145695) solution

  • n-Butyl alcohol solution

  • Ethyl acetate (B1210297) solution

  • Petroleum ether

  • Neutral alumina (B75360) for column chromatography

  • Reflux apparatus

  • Rotary evaporator

  • Freeze-dryer

2.1.2. Extraction Procedure

  • Enzymolysis: To the crushed Codonopsis pilosula raw material, add an equal volume of water and a suitable amount of bio-enzyme. Maintain the mixture at an optimal temperature for the enzyme (typically 50-60°C) for 3-5 hours to facilitate the breakdown of complex carbohydrates and enhance extraction efficiency.

  • Ethanol Extraction: Following enzymolysis, add a 4-7 fold volume of 70-90% ethanol solution to the mixture. Perform reflux extraction 2-3 times to ensure thorough extraction of the target compounds.

  • Solvent Partitioning: Concentrate the combined ethanol extracts under reduced pressure to recover the ethanol. The resulting aqueous concentrate is then subjected to liquid-liquid extraction with n-butyl alcohol.

  • Crude Extract Preparation: Collect the n-butyl alcohol fractions and concentrate them to dryness under reduced pressure to obtain the crude extract.

2.1.3. Isolation and Purification

  • Column Chromatography: Dissolve the crude extract in an ethyl acetate solution. Load the solution onto a neutral alumina column. The impurities will be adsorbed onto the alumina.

  • Elution: Elute the column with ethyl acetate and collect the lower column solution which contains the lobetyolin.

  • Crystallization: Concentrate the collected eluate to a small volume. Add an appropriate amount of petroleum ether to induce precipitation.

  • Recrystallization: Collect the crystalline substance and recrystallize it from ethyl acetate to obtain purified lobetyolin.

  • Drying: Dry the purified crystals to obtain the final product.

Quantification of Lobetyolin by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of lobetyolin in plant extracts.

2.2.1. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A typical isocratic condition is acetonitrile:water (22:78, v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 267 nm

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

2.2.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh a known amount of purified lobetyolin standard and dissolve it in methanol (B129727) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh the powdered plant material and extract it with a suitable solvent (e.g., methanol) using ultrasonication or reflux. Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2.2.3. Analysis

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the peak area of lobetyolin.

  • Calculate the concentration of lobetyolin in the sample using the regression equation from the calibration curve.

Signaling Pathway and Biological Activity

This compound has been demonstrated to induce apoptosis and cell cycle arrest in human gastric cancer cells (MKN45). This biological activity is mediated through the modulation of key proteins involved in the apoptotic pathway.

lobetyol_apoptosis_pathway Apoptotic Signaling Pathway Induced by this compound in MKN45 Cells This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates cell_cycle_arrest Cell Cycle Arrest This compound->cell_cycle_arrest p53->bax apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

Figure 1: A simplified diagram illustrating the pro-apoptotic signaling pathway of this compound in cancer cells.

The workflow for the extraction and analysis of this compound (via its glycoside, lobetyolin) can be visualized as a logical progression of steps from raw plant material to quantitative data.

lobetyol_extraction_workflow Experimental Workflow for Lobetyolin Analysis plant_material Plant Material (e.g., Codonopsis pilosula root) extraction Extraction (e.g., Ethanol Reflux) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Column Chromatography) crude_extract->purification hplc_analysis HPLC Analysis crude_extract->hplc_analysis pure_compound Pure Lobetyolin purification->pure_compound pure_compound->hplc_analysis (as standard) quantification Quantification hplc_analysis->quantification

Figure 2: A flowchart depicting the key stages in the extraction, purification, and quantification of lobetyolin.

Conclusion

This compound and its glycosides represent a promising class of bioactive compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their natural sources, with a focus on the quantifiable abundance of lobetyolin. The detailed experimental protocols for extraction, isolation, and HPLC-based quantification offer a practical framework for researchers. Furthermore, the elucidation of the apoptotic signaling pathway induced by this compound provides a foundation for further mechanistic studies and drug development endeavors. Future research should aim to establish a more extensive quantitative profile of this compound in various plant species and to further explore its diverse pharmacological activities and molecular targets.

References

The Multifaceted Biological Activities of Lobetyol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

Lobetyol (B12338693), a polyacetylenic alcohol, and its glycosidic derivatives, including lobetyolin (B1206583) and lobetyolinin, are naturally occurring compounds isolated from various medicinal plants, most notably from the roots of Codonopsis pilosula (Dangshen).[1] These compounds have garnered significant attention within the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the anticancer, neuroprotective, and anti-inflammatory properties of this compound and its key derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Anticancer Activities

This compound and its derivatives have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against various cancer cell lines, particularly gastric, colon, prostate, and lung cancer.[1][2][3] The primary mechanism of action appears to be the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.[1]

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been quantified in several studies, with IC50 values indicating their potency against different cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compoundMKN45Human Gastric CancerNot explicitly stated, but showed dose-dependent inhibition
This compoundMSTO-211HHuman Lung Cancer11.7
This compoundNCI-H292Human Lung Cancer9.6
This compoundPC-3Human Prostate Cancer12.7
LobetyolinHCT116Human Colon CancerDose-dependent reduction in proliferation in the 10-40 µM range
LobetyolinPC-3Human Prostate Cancer5.7
Isothis compoundPC-3Human Prostate Cancer6.8
Signaling Pathways in Anticancer Activity

A significant body of evidence points to the downregulation of the AKT/GSK3β/c-Myc signaling pathway as a central mechanism for the anticancer effects of lobetyolin. This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis. Furthermore, lobetyolin has been shown to reduce the expression of the amino acid transporter ASCT2, which is vital for glutamine metabolism in cancer cells, thereby contributing to apoptosis and tumor growth inhibition.

Anticancer_Signaling_Pathway Lobetyolin Lobetyolin AKT AKT Lobetyolin->AKT inhibits Apoptosis Apoptosis Lobetyolin->Apoptosis induces GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc promotes degradation ASCT2 ASCT2 cMyc->ASCT2 promotes transcription Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism enables ASCT2->Apoptosis inhibition induces Proliferation Cell Proliferation Glutamine_Metabolism->Proliferation supports

Caption: Anticancer signaling pathway of Lobetyolin.

Experimental Protocols

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MKN45, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Discard the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This method is employed to detect the expression levels of proteins involved in the AKT/GSK3β/c-Myc pathway.

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, ASCT2, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol outlines the procedure for evaluating the in vivo anticancer activity of lobetyolin.

  • Cell Implantation: Subcutaneously inject human gastric cancer cells (e.g., MKN45) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer lobetyolin intraperitoneally at various doses (e.g., 10-40 mg/kg) for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the experiment, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analyses.

Xenograft_Workflow cluster_0 In Vivo Xenograft Model A Cancer Cell Implantation B Tumor Growth A->B C Compound Administration B->C D Tumor Measurement C->D E Endpoint Analysis D->E

Caption: Workflow for in vivo xenograft mouse model.

Neuroprotective Activities

Emerging evidence suggests that this compound and its derivatives possess neuroprotective properties, particularly in the context of Alzheimer's disease. The proposed mechanism involves the inhibition of β-amyloid (Aβ) aggregation, a key pathological hallmark of the disease.

Quantitative Data on Neuroprotective Activity

Currently, there is a lack of specific quantitative data, such as IC50 values, for the inhibition of Aβ aggregation by this compound and its derivatives in the reviewed literature. Further research is needed to quantify these effects.

Signaling Pathways in Neuroprotection

The neuroprotective effects of many natural compounds are attributed to their ability to interfere with the Aβ aggregation cascade. By inhibiting the formation of toxic Aβ oligomers and fibrils, these compounds can potentially mitigate neurotoxicity and neuronal cell death.

Neuroprotection_Pathway This compound This compound/ Derivatives Abeta_Oligomers Toxic Aβ Oligomers This compound->Abeta_Oligomers inhibits Neuroprotection Neuroprotection This compound->Neuroprotection promotes Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Oligomers aggregation Abeta_Fibrils Aβ Fibrils Abeta_Oligomers->Abeta_Fibrils aggregation Neurotoxicity Neurotoxicity Abeta_Oligomers->Neurotoxicity leads to Neuronal_Death Neuronal Death Neurotoxicity->Neuronal_Death causes

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

This assay is used to monitor the aggregation of Aβ peptides in the presence of potential inhibitors.

  • Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent and dilute it to the desired concentration in an aggregation buffer.

  • Incubation: Incubate the Aβ solution with and without the test compound at 37°C with constant agitation.

  • ThT Fluorescence Measurement: At various time points, mix an aliquot of the Aβ solution with Thioflavin T solution and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation and determine the inhibitory effect of the compound.

Anti-inflammatory Activities

Lobetyolin has been shown to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Quantitative Data on Anti-inflammatory Activity

While qualitative evidence of the anti-inflammatory effects of lobetyolin exists, specific IC50 values for the inhibition of inflammatory mediators are not yet well-documented in the available literature.

Signaling Pathways in Anti-inflammatory Activity

Lobetyolin's anti-inflammatory action is associated with the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS). The inhibition of these key mediators can disrupt the inflammatory cascade.

Anti_Inflammatory_Pathway LPS LPS Macrophages Macrophages LPS->Macrophages activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophages->Proinflammatory_Cytokines produce Inflammation Inflammation Proinflammatory_Cytokines->Inflammation mediate Lobetyolin Lobetyolin Lobetyolin->Proinflammatory_Cytokines inhibits production

Caption: Anti-inflammatory action of Lobetyolin.

Experimental Protocols

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the experimental conditions.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

Conclusion

This compound and its derivatives, particularly lobetyolin, have emerged as promising natural compounds with a spectrum of biological activities. Their anticancer effects, mediated through the inhibition of the AKT/GSK3β/c-Myc pathway and glutamine metabolism, are well-supported by in vitro and in vivo data. The neuroprotective and anti-inflammatory properties of these compounds are areas of growing interest, although further research is required to fully elucidate their mechanisms and quantify their efficacy. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of these fascinating molecules. The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapies for a range of human diseases.

References

Understanding the polyacetylene class of compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Polyacetylene Class of Compounds

Introduction

Polyacetylenes represent a diverse class of organic compounds characterized by chains of alternating single and double or triple bonds. The term broadly encompasses two distinct groups: the synthetic polymer poly(ethyne) and a wide array of naturally occurring polyynes.

The synthetic polymer, with the repeating unit (C₂H₂)n, is of paramount importance in materials science. Its discovery as a conductive polymer, and the subsequent ability to vastly increase its conductivity through doping, launched the field of organic electronics and was recognized with the Nobel Prize in Chemistry in 2000.[1][2] This material, often referred to as "plastic metal," promised lightweight and easily processable alternatives to traditional metals, though challenges with stability have limited its commercial applications.[1][2]

In parallel, the term polyacetylenes also refers to naturally occurring secondary metabolites found in various plants, fungi, and marine organisms.[3] These compounds, often derived from fatty acids, feature multiple acetylene (B1199291) (C≡C) groups and exhibit a wide spectrum of potent biological activities, including antifungal, cytotoxic, anti-inflammatory, and neurotoxic effects. This guide provides a technical overview of both the synthetic polymer and bioactive natural products, focusing on their structure, synthesis, properties, and the experimental methodologies used in their study.

Synthetic Polyacetylene: Structure and Properties

Synthetic polyacetylene is a linear conjugated polymer composed of repeating -CH=CH- units. The overlapping p-orbitals along the carbon backbone create a delocalized π-electron system, which is fundamental to its electronic properties.

Isomerism

Polyacetylene exists in two primary geometric isomers: cis-polyacetylene and trans-polyacetylene. The isomeric form is controllable by the synthesis temperature.

  • Cis-polyacetylene: Formed at low temperatures (below -78 °C), it appears as a coppery, flexible film. It is thermodynamically less stable.

  • Trans-polyacetylene: Favored at higher temperatures (above 150 °C), it is a silvery, more brittle material. The cis form can be irreversibly converted to the trans form by heating.

Structural and Physical Properties

Despite the conceptual depiction of a fully delocalized system, experimental evidence from solid-state NMR and X-ray diffraction indicates a distinct bond length alternation in trans-polyacetylene, which is crucial for its semiconductor properties.

Propertycis-Polyacetylenetrans-Polyacetylene
Appearance Coppery FilmSilvery Film
Thermodynamic Stability Less StableMore Stable
C–C Bond Length ~1.44 Å~1.44 Å
C=C Bond Length ~1.36 Å~1.36 Å
Flexibility Flexible, stretchableBrittle

Synthesis of Polyacetylene Films

Several methods have been developed for the synthesis of polyacetylene, primarily focusing on the catalytic polymerization of acetylene gas.

Ziegler-Natta Catalyst Polymerization

This is the most common and historically significant method, first reported by Giulio Natta and later refined by Hideki Shirakawa. It allows for the formation of high-quality, crystalline films.

Experimental Protocol: Ziegler-Natta Synthesis

  • Catalyst Preparation: Prepare the Ziegler-Natta catalyst system, typically a combination of a transition metal compound and an organoaluminum compound (e.g., Ti(OBu)₄ and Et₃Al), in an inert solvent like toluene (B28343) within a Schlenk flask under an inert atmosphere (e.g., Argon).

  • Film Deposition: Coat the walls of the reaction flask with the concentrated catalyst solution.

  • Polymerization: Introduce purified acetylene gas into the flask. Polymerization occurs immediately at the gas-liquid interface, forming a cohesive film on the catalyst-coated walls.

  • Isomer Control: Control the cis/trans ratio by regulating the reaction temperature. Conduct the polymerization at -78 °C to obtain predominantly cis-polyacetylene or at temperatures above 150 °C for the trans isomer.

  • Washing and Isolation: After the desired film thickness is achieved, vent the excess acetylene gas. Thoroughly wash the resulting polymer film with purified, deoxygenated solvent (e.g., toluene, pentane) to remove residual catalyst.

  • Drying: Dry the film under a dynamic vacuum to remove all traces of solvent. Handle the final product under an inert atmosphere due to its sensitivity to air and moisture.

Durham Precursor Route

This method involves the synthesis of a soluble precursor polymer, which is then converted to polyacetylene through a thermal elimination reaction. This allows for better processability.

Workflow: Durham Precursor Route

G cluster_main Durham Precursor Synthesis Workflow A Tricyclic Monomer (e.g., 7,8-bis(trifluoromethyl)tricyclo[4.2.2.0]deca-3,7,9-triene) B Ring-Opening Metathesis Polymerization (ROMP) A->B C Soluble Precursor Polymer B->C D Film Casting C->D E Thermal Elimination (~300-400 °C, retro-Diels-Alder) D->E F Polyacetylene Film E->F G Volatile Byproduct (e.g., 1,2-bis(trifluoromethyl)benzene) E->G

Caption: Workflow for the Durham precursor route to polyacetylene.

Electronic Properties and Doping

Undoped polyacetylene is a semiconductor. Its conductivity can be increased by orders of magnitude through a process called doping, which involves introducing impurities to create charge carriers.

  • p-Type Doping: An oxidizing agent (e.g., I₂, Br₂, AsF₅) is used to abstract an electron from the polymer's π-system. This creates a mobile "hole" (a radical cation known as a polaron), which acts as a charge carrier.

  • n-Type Doping: A reducing agent (e.g., alkali metals) is used to donate an electron to the polymer chain, creating a mobile negative charge carrier (a radical anion).

The introduction of these charge carriers transforms the material from a semiconductor into a metallic conductor.

Polymer FormDopantConductivity (Ω⁻¹cm⁻¹ or S/cm)
trans-polyacetylene (undoped)None4.4 × 10⁻⁵
cis-polyacetylene (undoped)None1.7 × 10⁻⁹
Doped with Bromine (Br₂)p-type0.5
Doped with Iodine (I₂)p-type38
Highly Doped (various)p-type or n-type> 100,000

Logical Diagram: The Doping Process

G cluster_doping Mechanism of p-Type Doping Start Undoped Polyacetylene (Semiconductor) Process Introduction of Oxidizing Agent (Dopant) e.g., Iodine (I₂) Start->Process Mechanism Electron Abstraction from π-System Process->Mechanism Result Creation of Mobile Charge Carriers (Polarons, Solitons) Mechanism->Result End Doped Polyacetylene (Metallic Conductor) Result->End

Caption: Logical flow of the p-type doping process in polyacetylene.

Naturally Occurring Polyacetylenes: Bioactivity

A vast number of polyacetylenic compounds are synthesized by plants and fungi as secondary metabolites. These are typically derived from fatty acid precursors and are characterized by one or more C≡C triple bonds. They are particularly abundant in plant families such as Asteraceae, Apiaceae, and Araliaceae.

These compounds are known for a wide range of potent biological effects.

Compound ExampleTypical Source(s)Key Biological Activity
Falcarinol Carrots (Daucus carota), GinsengCytotoxic, Antifungal, Anti-inflammatory
Panaxydol Ginseng (Panax ginseng)Anticancer, Neuroprotective
Capillin Artemisia speciesAntifungal, Cytotoxic (apoptosis-inducing)
Ichthyothereol Ichthyothere terminalisNematicidal, Insecticidal
Mechanism of Action and Signaling Pathways

The bioactivity of natural polyacetylenes often stems from their high chemical reactivity, which allows them to interact with various cellular targets. One proposed mechanism for their antifungal activity involves the disruption of cellular membranes and interference with key intracellular signaling pathways.

Signaling Pathway: Antifungal Action of Polyacetylenes

G cluster_pathway Proposed Antifungal Mechanism of Polyacetylenes PA Natural Polyacetylene (e.g., Falcarinol) Membrane Fungal Cell Membrane PA->Membrane Inhibition1 Inhibition PA->Inhibition1 Inhibition2 Inhibition PA->Inhibition2 Disruption Membrane Damage (Altered Fluidity) Membrane->Disruption MAPK MAPK Signaling Pathway Outcome Inhibited Fungal Growth & Reproduction MAPK->Outcome Ca Calcium Signaling Ca->Outcome Disruption->Outcome Inhibition1->MAPK Inhibition2->Ca

Caption: Disruption of fungal signaling pathways by polyacetylenes.

Experimental Characterization Protocols

Characterizing polyacetylenes, whether synthetic or natural, requires a suite of analytical techniques to determine structure, purity, and properties.

Protocol: Characterization of Polyacetylene Films

  • Spectroscopic Analysis:

    • Raman Spectroscopy: Acquire Raman spectra using a laser excitation source (e.g., 785 nm). For trans-polyacetylene, characteristic peaks for C-C and C=C stretching vibrations are expected around 1067 cm⁻¹ and 1458 cm⁻¹, respectively. Note that the C=C stretch frequency is dependent on the excitation wavelength.

    • Infrared (IR) Spectroscopy: Use FT-IR to confirm the cis/trans content. The cis isomer shows characteristic peaks (e.g., C-H out-of-plane wagging) that are absent or diminished in the trans isomer.

  • Conductivity Measurement:

    • Use the four-point probe method to measure the electrical conductivity of the film. This minimizes contact resistance for an accurate measurement.

    • Perform measurements before and after doping to quantify the change in conductivity.

  • Structural Analysis:

    • Solid-State ¹³C NMR: Use cross-polarization magic-angle spinning (CP-MAS) NMR to investigate the carbon backbone. The observation of distinct chemical shifts for single and double bonds can provide evidence for bond alternation.

    • X-ray Diffraction (XRD): Analyze the crystallinity and structure of the polymer films.

Protocol: Isolation and Analysis of Natural Polyacetylenes

  • Extraction: Extract the compounds from the source material (e.g., plant root, fungal culture) using an appropriate organic solvent (e.g., ethanol, ethyl acetate).

  • Chromatographic Separation:

    • Perform column chromatography on silica (B1680970) gel to fractionate the crude extract.

    • Use High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18), for final purification of individual polyacetylene compounds.

  • Structural Elucidation:

    • UV Spectroscopy: Acquire UV-Vis spectra. The extensive conjugation in polyacetylenes results in characteristic strong absorption bands.

    • Mass Spectrometry (MS): Use techniques like LC-MS to determine the molecular weight and fragmentation patterns of the isolated compounds.

    • Nuclear Magnetic Resonance (NMR): Employ 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR spectroscopy to fully elucidate the chemical structure, including the position of triple bonds and stereochemistry.

References

In Silico Prediction of Lobetyol's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylenic glycoside isolated from Codonopsis pilosula, has demonstrated promising therapeutic potential, particularly in oncology and neurodegenerative diseases. While experimental studies have begun to elucidate its mechanisms, a comprehensive understanding of its molecular targets remains incomplete. This technical guide outlines a systematic in silico approach to predict and validate the biological targets of this compound, providing a framework for accelerating research and development of this natural compound. This document details a hypothetical target prediction workflow, including reverse docking and molecular docking methodologies, presents illustrative quantitative data, and provides detailed protocols for experimental validation of predicted targets.

Introduction to this compound and In Silico Target Prediction

This compound is a key bioactive constituent of Radix Codonopsis, a herb used in traditional medicine. Emerging research has highlighted its anticancer and neuroprotective properties. For instance, studies have shown that this compound can induce apoptosis in cancer cells and may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[1] To date, the amino acid transporter ASCT2 and the enzyme BACE1 have been suggested as potential targets based on experimental observations. However, the full spectrum of this compound's molecular interactions is likely broader, pointing to a polypharmacological profile.

In silico target prediction, also known as target fishing, offers a powerful and cost-effective strategy to identify potential protein targets for a small molecule like this compound.[2] These computational methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the principle that structurally similar molecules often share similar biological targets. Structure-based methods, such as reverse docking, involve screening a compound against a large library of 3D protein structures to identify potential binding partners.[3] This guide will focus on a hypothetical structure-based workflow to predict the biological targets of this compound.

Hypothetical In Silico Target Prediction Workflow for this compound

The following section outlines a robust in silico workflow to identify and prioritize potential biological targets of this compound.

Reverse Docking

Reverse docking is a computational technique where a single ligand of interest is docked against a large collection of protein structures to predict its potential targets.[3]

Methodology:

  • Ligand Preparation: The 3D structure of this compound is prepared by generating its conformers and assigning appropriate atomic charges.

  • Target Library Preparation: A comprehensive library of human protein structures is compiled from the Protein Data Bank (PDB). This library should ideally include proteins implicated in cancer and neurodegenerative diseases.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically assess the binding of this compound to the active sites of all proteins in the target library.

  • Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding free energy. The proteins are then ranked based on their predicted binding affinity for this compound.

Molecular Docking

Following the initial screening with reverse docking, more detailed molecular docking studies are performed on the top-ranked potential targets to refine the binding poses and interaction patterns.

Methodology:

  • Target Protein Preparation: The 3D structures of the top-ranked proteins are retrieved from the PDB and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Docking and Scoring: this compound is docked into the defined binding site of each target protein using a precise docking algorithm. The resulting poses are scored to estimate binding affinity.

  • Interaction Analysis: The protein-ligand interaction patterns are analyzed to identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.

Hypothetical Predicted Biological Targets of this compound

Based on the known anticancer and neuroprotective effects of this compound, a hypothetical in silico screening could yield a list of potential targets. The following tables present illustrative quantitative data that might be generated from such a study.

Table 1: Hypothetical Top-Ranked Predicted Targets of this compound from Reverse Docking

Target ProteinProtein ClassPredicted Binding Affinity (kcal/mol)Known Relevance
AKT1 Kinase-9.8Cancer, Neuroprotection
BACE1 Protease-9.5Alzheimer's Disease
GSK3B Kinase-9.2Cancer, Alzheimer's Disease
HDAC1 Epigenetic Regulator-8.9Cancer
mTOR Kinase-8.7Cancer
VEGFR2 Kinase-8.5Angiogenesis in Cancer
MAPK1 (ERK2) Kinase-8.3Cancer, Neuroinflammation
PI3Kα Kinase-8.1Cancer
CDK2 Kinase-7.9Cell Cycle in Cancer
ASCT2 Amino Acid Transporter-7.6Cancer Metabolism

Table 2: Hypothetical Molecular Docking Results and Key Interacting Residues for Selected Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
AKT1 -9.8Lys179, Glu234, Asp292
BACE1 -9.5Asp32, Gln73, Tyr71
GSK3B -9.2Val135, Lys85, Asp200
HDAC1 -8.9His142, Tyr306, Phe207
mTOR -8.7Trp2239, Asp2195, Tyr2225

Experimental Validation of Predicted Targets

Computational predictions must be validated through rigorous experimental assays to confirm the biological relevance of the identified targets.[4] The following protocols detail common methods for target validation.

Western Blot for Target Expression Modulation

This technique is used to assess whether this compound treatment affects the expression levels or post-translational modifications (e.g., phosphorylation) of the predicted target protein in cells.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., cancer cell lines for oncology targets, neuronal cell lines for neurodegeneration targets) and treat with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of the soluble target protein remaining at each temperature using Western Blot or other detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vitro Kinase Assay for Functional Inhibition

For predicted kinase targets, an in vitro kinase assay can determine if this compound directly inhibits the enzymatic activity of the kinase.

Protocol:

  • Reaction Setup: In a multi-well plate, combine the purified recombinant kinase, a specific substrate for the kinase, and varying concentrations of this compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Reaction Termination and Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radioactivity-based assays or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Plot the kinase activity as a function of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the kinase activity).

Visualizations of Workflows and Signaling Pathways

In_Silico_Target_Prediction_Workflow

PI3K_AKT_mTOR_Pathway

CETSA_Workflow

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico prediction and subsequent experimental validation of this compound's biological targets. By employing a systematic approach that combines computational screening with robust biochemical and cellular assays, researchers can efficiently identify and validate the molecular mechanisms underlying this compound's therapeutic effects. This integrated strategy is crucial for advancing our understanding of this promising natural product and for guiding its development into a potential therapeutic agent for cancer, neurodegenerative diseases, and other indications. The methodologies and workflows presented here serve as a valuable resource for scientists and drug development professionals seeking to explore the therapeutic potential of this compound and other natural compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lobetyolin from Codonopsis pilosula Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codonopsis pilosula, a vital herb in traditional Chinese medicine, is a rich source of various bioactive compounds. Among these, the polyacetylenic glycoside, lobetyolin (B1206583), has garnered significant scientific interest. It is important to distinguish between lobetyol, the aglycone, and its glycoside form, lobetyolin. The existing body of scientific literature primarily focuses on the extraction and analysis of lobetyolin, which is the compound predominantly isolated from Codonopsis pilosula roots. These application notes provide detailed protocols for the extraction, purification, and analysis of lobetyolin, offering a comparative overview of different methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Extraction Methodologies: A Comparative Overview

Several methods have been developed for the extraction of lobetyolin from Codonopsis pilosula roots, each with its own set of advantages and disadvantages in terms of yield, purity, efficiency, and environmental impact. This section details various extraction techniques, with quantitative data summarized in Table 1 for easy comparison.

Table 1: Comparison of Lobetyolin Extraction Methods
Extraction MethodRaw MaterialSolvent(s)Key ParametersYield of LobetyolinPurityReference
Enzymatic-Assisted Solvent Extraction10 kg C. pilosula rootsWater, 80% Ethanol (B145695), n-Butanol, Ethyl Acetate (B1210297), Petroleum EtherEnzymolysis (Cellulase, 50°C, 4h), Reflux Extraction (3x, 1h each)0.76 mg/g (7.6 g total)98.2%[1]
Supercritical CO₂ ExtractionPowdered C. pilosula roots (40-60 mesh)Supercritical CO₂, Ethanol (cosolvent)30 MPa, 60°C, 100 min, CO₂ flow: 2 L/min, Ethanol flow: 1 mL/min0.0786 mg/gNot Reported[2]
Ultrasound-Assisted Extraction (Adapted)Powdered C. pilosula rootsMethanol (B129727)Ultrasonic Power: 370 W, Liquid/Material Ratio: 33 mL/g, Time: 81 minNot Reported for LobetyolinNot Reported for Lobetyolin[3][4]
Microwave-Assisted Extraction (Adapted)Generic Plant MaterialNot SpecifiedNot SpecifiedPotentially higher than UAE and conventional methodsNot Specified[2]
Conventional Solvent Extraction (Reflux)1 g Powdered C. pilosula rootsMethanolReflux for 2 hoursNot ReportedNot ReportedNot explicitly found

Experimental Protocols

Enzymatic-Assisted Solvent Extraction and Purification

This method, detailed in Chinese patent CN104231015A, offers a high yield and purity of lobetyolin.

Materials and Reagents:

  • Codonopsis pilosula roots, pulverized

  • Cellulase

  • 95% Ethanol

  • n-Butanol

  • Ethyl acetate

  • Petroleum ether

  • Neutral alumina (B75360)

  • Deionized water

Protocol:

  • Enzymatic Hydrolysis:

    • To 10 kg of pulverized Codonopsis pilosula roots, add an equal volume of water and 20 g of cellulase.

    • Incubate the mixture at 50°C for 4 hours with agitation.

  • Solvent Extraction:

    • Add 7 times the volume of 80% ethanol to the enzyme-treated mixture.

    • Perform reflux extraction three times, for 1 hour each.

    • Combine the extracts and concentrate under reduced pressure to a volume of 3 L.

    • Extract the concentrated solution twice with an equal volume of n-butanol (2 x 3 L).

    • Collect the n-butanol fractions and evaporate the solvent to dryness to obtain the crude extract (approximately 52 g).

  • Purification:

    • Dissolve the crude extract in 2 L of ethyl acetate.

    • Prepare a neutral alumina column (1200 g).

    • Load the ethyl acetate solution onto the column and elute with ethyl acetate to remove impurities. Collect the eluate.

    • Concentrate the collected eluate to a volume of 200 mL.

    • Add 50 mL of petroleum ether and refrigerate to induce crystallization.

    • Collect the crystals and recrystallize from ethyl acetate.

    • Dry the purified crystals to obtain lobetyolin (yield: 7.6 g, purity: 98.2% by HPLC).

Supercritical CO₂ Extraction

This "green" extraction method avoids the use of large volumes of organic solvents.

Materials and Reagents:

  • Codonopsis pilosula roots, pulverized (40-60 mesh)

  • Food-grade CO₂

  • Ethanol

Protocol:

  • Sample Preparation: Pulverize dried Codonopsis pilosula roots to a particle size of 40-60 mesh.

  • Supercritical Fluid Extraction (SFE):

    • Load the powdered root material into the extraction vessel of the SFE system.

    • Set the extraction parameters:

      • Pressure: 30 MPa

      • Temperature: 60°C

      • Extraction time: 100 minutes

      • CO₂ flow rate: 2 L/min

      • Ethanol (cosolvent) flow rate: 1 mL/min

    • Initiate the extraction process. The supercritical CO₂ with ethanol will act as the solvent to extract lobetyolin.

    • The extract is separated from the supercritical fluid in a separator vessel by reducing the pressure.

    • Collect the resulting extract containing lobetyolin. The reported yield of lobetyolin is 0.0786 mg per gram of dried root material.

Ultrasound-Assisted Extraction (UAE) - Adapted Protocol

Materials and Reagents:

  • Codonopsis pilosula roots, pulverized

  • Methanol

Protocol:

  • Extraction:

    • Mix the pulverized root powder with methanol at a liquid-to-material ratio of 33 mL/g in a suitable vessel.

    • Place the vessel in an ultrasonic bath or use a probe-type sonicator.

    • Apply ultrasonic power of 370 W for 81 minutes.

    • Maintain a constant temperature during the extraction process if possible.

  • Post-Extraction:

    • After sonication, separate the extract from the solid residue by filtration or centrifugation.

    • The resulting extract can then be concentrated and subjected to purification steps.

Purification by Column Chromatography

This is a general protocol for the purification of lobetyolin from a crude extract using a combination of adsorbent resins and silica (B1680970) gel chromatography.

Materials and Reagents:

  • Crude lobetyolin extract

  • Diaion® HP-20 resin

  • Silica gel (for column chromatography)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Deionized water

Protocol:

  • Initial Purification with Diaion® HP-20:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., acetone).

    • In a separate container, create a slurry of Diaion® HP-20 resin with the dissolved crude extract and then evaporate the solvent to evenly coat the resin.

    • Pack the coated resin into a column.

    • Elute the column with a stepwise gradient of aqueous methanol (e.g., 20%, 40%, 60%, 80%, 100% methanol) to fractionate the extract.

    • Collect the fractions and analyze them (e.g., by TLC or HPLC) to identify those containing lobetyolin.

  • Silica Gel Column Chromatography:

    • Pool the lobetyolin-rich fractions and evaporate the solvent.

    • Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1).

    • Dissolve the semi-purified extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and monitor the elution of lobetyolin using TLC or HPLC.

    • Combine the pure fractions containing lobetyolin and evaporate the solvent to obtain the purified compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification and purity assessment of lobetyolin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical gradient could be starting from 10% acetonitrile, increasing to 40% over 25 minutes, and then to 100% acetonitrile over the next 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detection Wavelength: 267 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure lobetyolin standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract or purified sample in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the samples and standards. Identify the lobetyolin peak based on the retention time of the standard.

  • Quantification: Calculate the concentration of lobetyolin in the samples by comparing the peak area with the calibration curve.

Visualizations

Workflow for Enzymatic-Assisted Extraction and Purification of Lobetyolin

Workflow for Enzymatic-Assisted Extraction and Purification cluster_extraction Extraction cluster_purification Purification A C. pilosula Roots B Pulverization A->B C Enzymatic Hydrolysis (Cellulase, 50°C, 4h) B->C D Ethanol Reflux Extraction (3x) C->D E Concentration D->E F n-Butanol Partitioning E->F G Crude Extract F->G H Dissolve in Ethyl Acetate G->H I Alumina Column Chromatography H->I J Concentration I->J K Crystallization (Petroleum Ether) J->K L Recrystallization (Ethyl Acetate) K->L M Pure Lobetyolin L->M

Caption: Enzymatic-assisted extraction and purification workflow.

General Workflow for Extraction and Analysis of Lobetyolin

General Workflow for Lobetyolin Extraction and Analysis A C. pilosula Roots B Pre-treatment (Drying, Pulverizing) A->B C Extraction Method B->C D Solvent Extraction C->D Conventional E SFE C->E Green F UAE C->F Green G Crude Extract D->G E->G F->G H Purification (Column Chromatography) G->H I Purified Lobetyolin H->I J Analysis (HPLC) I->J

Caption: Overview of lobetyolin extraction and analysis.

References

Supercritical CO2 Extraction of Lobetyol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of lobetyol (B12338693) from Codonopsis pilosula (Dang Shen) using supercritical CO2 (SC-CO2) extraction. This green chemistry approach offers a potent and efficient alternative to traditional solvent-based methods, yielding high-purity extracts for research and pharmaceutical development.

Introduction to this compound and Supercritical CO2 Extraction

This compound is a polyacetylene compound found in Codonopsis pilosula and other related plants. It, along with its glycoside form, lobetyolin (B1206583), has garnered significant interest for its potential therapeutic properties, including anticancer activities. Traditional extraction methods often involve organic solvents, which can leave residual toxins and may not be environmentally friendly.

Supercritical CO2 extraction is a superior alternative that utilizes carbon dioxide at or above its critical temperature (31.1°C) and pressure (7.38 MPa). In this supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. This method is highly tunable, allowing for the selective extraction of specific compounds by modulating pressure, temperature, and the use of co-solvents. The result is a clean, solvent-free extract.

Quantitative Data Summary

The efficiency of supercritical CO2 extraction of this compound is highly dependent on the operational parameters. The following tables summarize the optimal conditions and the impact of varying parameters on the yield of related compounds from Codonopsis pilosula.

Table 1: Optimized Supercritical CO2 Extraction Parameters for Lobetyolin from Codonopsis pilosula

ParameterValueReference
Pressure 30 MPa[1]
Temperature 60°C[1]
Extraction Time 100 minutes[1]
CO2 Flow Rate 2 L/min[1]
Co-solvent Ethanol (B145695) (dynamic)[1]
Co-solvent Flow Rate 1 mL/min
Particle Size 40-60 mesh
Yield of Lobetyolin 0.0786 mg/g

Table 2: Optimized Supercritical CO2 Extraction Parameters for Radix Codonopsis

ParameterValueReference
Pressure 30 MPa
Temperature 65°C
Extraction Time 120 minutes
Co-solvent Ethanol (dynamic)
Co-solvent Flow Rate 1 mL/min
CO2 Flow Rate 2 L/min
Particle Size 40-60 mesh

Experimental Protocols

This section provides a detailed methodology for the supercritical CO2 extraction of this compound from Codonopsis pilosula and its subsequent quantification.

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: The roots of Codonopsis pilosula should be dried to a moisture content of approximately 5-10%. This prevents the formation of ice during the extraction process and improves the diffusion of supercritical CO2.

  • Grinding: The dried roots are then ground into a fine powder. A particle size of 40-60 mesh is recommended to maximize the surface area for extraction without causing excessive pressure drops in the extraction vessel.

Supercritical CO2 Extraction Protocol

The following protocol is based on the optimized conditions for lobetyolin extraction.

  • Loading the Extractor: Accurately weigh the ground Codonopsis pilosula powder and load it into the extraction vessel of the supercritical fluid extractor.

  • Setting Parameters:

    • Set the extraction pressure to 30 MPa.

    • Set the extraction temperature to 60°C.

    • Set the CO2 flow rate to 2 L/min.

    • If using a dynamic co-solvent, set the ethanol pump to a flow rate of 1 mL/min.

  • Extraction: Begin the extraction process and run for 100 minutes. The supercritical CO2, along with the ethanol co-solvent, will pass through the plant material, dissolving the this compound.

  • Separation and Collection: The extract-laden supercritical fluid then flows into a separator vessel where the pressure and/or temperature are reduced. This causes the CO2 to return to its gaseous state, leaving the this compound extract to be collected.

  • Post-Processing: The collected extract can be further concentrated under vacuum to remove any residual ethanol.

Quantification of this compound by HPLC

The concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation for HPLC:

    • Accurately weigh a portion of the dried extract.

    • Dissolve the extract in methanol (B129727) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a linear gradient from 10% to 40% acetonitrile in water over 25 minutes, then to 100% acetonitrile over the next 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 267 nm and 295 nm are suitable for detecting lobetyolin.

    • Column Temperature: 20°C.

  • Quantification: A calibration curve should be prepared using a certified standard of this compound. The concentration of this compound in the extract is then calculated by comparing its peak area to the calibration curve. The recovery of this method has been reported to be between 97.2% and 101.6%.

Signaling Pathways of this compound

This compound has been shown to exert its anticancer effects through the modulation of specific signaling pathways, leading to apoptosis and cell cycle arrest.

lobetyol_mapk_pathway This compound This compound mapk MAPK Signaling Pathway This compound->mapk Activates apoptosis Apoptosis mapk->apoptosis cell_cycle_arrest G1/S Cell Cycle Arrest mapk->cell_cycle_arrest

This compound-induced apoptosis and cell cycle arrest via the MAPK pathway.

lobetyolin_glutamine_pathway lobetyolin Lobetyolin p53 p53 lobetyolin->p53 Potentially Regulates asct2 ASCT2 Transporter lobetyolin->asct2 Inhibits p53->asct2 Inhibits glutamine_metabolism Glutamine Metabolism asct2->glutamine_metabolism Mediates apoptosis Apoptosis in Colon Cancer Cells glutamine_metabolism->apoptosis Inhibition leads to

Lobetyolin-induced apoptosis through inhibition of glutamine metabolism.

Experimental Workflow

The overall workflow for the extraction and analysis of this compound is a systematic process that ensures reproducibility and high-quality results.

extraction_workflow start Start: Codonopsis pilosula Roots drying Drying (5-10% moisture) start->drying grinding Grinding (40-60 mesh) drying->grinding sc_co2 Supercritical CO2 Extraction (30 MPa, 60°C, 100 min, EtOH co-solvent) grinding->sc_co2 separation Separation of Extract from CO2 sc_co2->separation collection Collection of Crude Extract separation->collection concentration Concentration (Vacuum) collection->concentration hplc_prep Sample Preparation for HPLC concentration->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis quantification Quantification of this compound hplc_analysis->quantification end End: Pure this compound Data quantification->end

Workflow for the extraction and analysis of this compound.

References

Application Notes: Purification of Lobetyol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lobetyol is a polyacetylenic compound and a key bioactive constituent found in medicinal plants such as Codonopsis pilosula (Dangshen). As the aglycone of lobetyolin, it exhibits significant anti-inflammatory, anti-oxidative, and potential anticancer properties.[1] One of its notable mechanisms of action involves the induction of apoptosis in cancer cells through the inhibition of ASCT2-mediated glutamine metabolism.[2] The isolation and purification of this compound are essential for pharmacological research, drug development, and quality control of herbal preparations. Column chromatography is a robust and widely used technique for purifying natural products like this compound from complex plant extracts.[3]

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, intended for researchers, scientists, and professionals in the field of drug development.

Principle of Separation

Column chromatography separates chemical compounds based on their differential distribution between a stationary phase and a mobile phase. For the purification of this compound, a normal-phase chromatography setup is typically employed.

  • Stationary Phase: A polar adsorbent, such as silica gel, is packed into a column.

  • Mobile Phase: A non-polar or moderately polar solvent (or a gradient of solvents) is used as the eluent.

This compound, with its hydroxyl groups, is a moderately polar molecule. When a crude extract is loaded onto the column, compounds separate based on their polarity. Less polar impurities have a weaker affinity for the polar silica gel and are eluted first by a non-polar mobile phase. As the polarity of the mobile phase is gradually increased (gradient elution), more polar compounds, including this compound, begin to desorb from the stationary phase and travel down the column. By collecting fractions of the eluent, this compound can be isolated from both less polar and more polar impurities.

Quantitative Data Summary

The following tables summarize key data points relevant to the purification and characterization of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₆O₃ PubChem CID: 5317765
Molecular Weight 232.28 g/mol PubChem CID: 5317765
Appearance (Predicted) Solid -
Solubility Soluble in organic solvents like ethanol (B145695), methanol (B129727), ethyl acetate (B1210297). General chemical principles

| Key Functional Groups | Hydroxyl (-OH), Alkyne (C≡C), Alkene (C=C) | (4E,12E)-tetradeca-4,12-dien-8,10-diyne-1,6,7-triol |

Table 2: Column Chromatography Parameters

Parameter Specification
Stationary Phase Silica Gel (100-200 mesh)
Column Dimensions 50 cm length x 3 cm diameter (example)
Stationary Phase:Sample Ratio 40:1 (w/w)
Mobile Phase (Eluent) Gradient of Petroleum Ether : Ethyl Acetate
Gradient Elution Steps 100:0 → 90:10 → 80:20 → 70:30 (v/v)
Flow Rate Gravity-fed or low pressure (1-2 mL/min)
Fraction Volume 15 mL per fraction

| Monitoring Technique | Thin Layer Chromatography (TLC) |

Table 3: Expected Purification Performance

Metric Expected Value Note
Purity (Post-Column) >98% As determined by HPLC analysis.
Recovery Rate 97-101% Based on analytical recovery from spiked samples, actual preparative yield may vary.

| Typical Preparative Yield | ~10-15% | This is an estimated value based on similar natural product purifications and can vary significantly. |

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Codonopsis pilosula

This protocol describes the initial extraction of a this compound-rich crude extract from the dried roots of Codonopsis pilosula.

  • Preparation of Plant Material :

    • Obtain dried roots of Codonopsis pilosula.

    • Grind the roots into a coarse powder (20-40 mesh).

  • Solvent Extraction :

    • Place 500 g of the powdered plant material into a large flask.

    • Add 5 L of 80% ethanol.

    • Macerate the mixture with constant stirring for 24 hours at room temperature.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Concentration :

    • Combine all the ethanol extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at 45°C until the ethanol is completely removed, yielding a viscous crude extract.

  • Liquid-Liquid Partitioning :

    • Resuspend the crude extract in 1 L of distilled water.

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Perform liquid-liquid extraction sequentially with an equal volume of n-hexane (3 x 1 L) followed by ethyl acetate (3 x 1 L).

    • Collect the ethyl acetate fractions, as this compound will preferentially partition into this phase.

    • Dry the combined ethyl acetate fractions over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude extract for chromatographic purification.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol details the purification of this compound from the crude extract.

  • Column Preparation (Wet Packing Method) :

    • Secure a 50 cm x 3 cm glass column vertically to a stand.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a 1 cm layer of sea sand over the glass wool.

    • In a beaker, prepare a slurry of 120 g of silica gel (100-200 mesh) in petroleum ether.

    • Pour the slurry into the column, gently tapping the column sides to ensure even packing and remove air bubbles.

    • Open the stopcock to drain the excess solvent, allowing the silica gel to settle. Do not let the column run dry.

    • Once packed, add another 1 cm layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by washing it with 2-3 column volumes of the initial mobile phase (100% petroleum ether).

  • Sample Loading :

    • Dissolve 3 g of the crude ethyl acetate extract in a minimal amount of dichloromethane (B109758) (DCM).

    • In a separate flask, add 5 g of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method ensures a more uniform application.

    • Carefully add the silica-adsorbed sample to the top of the prepared column, creating an even layer.

  • Elution and Fraction Collection :

    • Begin elution with 100% petroleum ether.

    • Gradually increase the solvent polarity according to a predefined gradient. A typical gradient would be:

      • Petroleum Ether (100%) - 500 mL

      • Petroleum Ether : Ethyl Acetate (90:10) - 1000 mL

      • Petroleum Ether : Ethyl Acetate (80:20) - 1000 mL

      • Petroleum Ether : Ethyl Acetate (70:30) - 1000 mL

    • Collect the eluent in 15 mL fractions using a fraction collector or manually in labeled test tubes.

  • Monitoring by Thin Layer Chromatography (TLC) :

    • Monitor the separation by spotting every third fraction onto a TLC plate (silica gel 60 F₂₅₄).

    • Use a mobile phase of Petroleum Ether : Ethyl Acetate (7:3) to develop the plates.

    • Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate (B83412) solution.

    • Combine the fractions that show a pure spot corresponding to the Rƒ value of this compound.

  • Isolation of Pure this compound :

    • Pool the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the final yield and assess purity.

Protocol 3: Purity Assessment by HPLC

This protocol is for verifying the purity of the isolated this compound.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 267 nm.

  • Sample Preparation : Dissolve a small amount of the purified this compound in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis : Inject 10 µL of the sample into the HPLC system. Purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram. A purity of >98% is expected.

Visualizations

The following diagrams illustrate the purification workflow and a key biological pathway of this compound.

G raw_material Codonopsis pilosula (Dried Roots) extraction Solvent Extraction (80% Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Collect & Monitor Fractions (TLC Analysis) column_chrom->fractions pure_fractions Pool Pure Fractions fractions->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation final_product Purified this compound (>98% Purity) evaporation->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

G cluster_cell Cancer Cell This compound This compound asct2 ASCT2 Transporter (SLC1A5) This compound->asct2 Inhibits proliferation Cell Proliferation & Growth This compound->proliferation Inhibits apoptosis Apoptosis This compound->apoptosis Induces gln_in Glutamine Uptake asct2->gln_in mediates tca TCA Cycle & Biosynthesis gln_in->tca fuels tca->proliferation supports gln_out Extracellular Glutamine gln_out->asct2

References

Application Note: Quantification of Lobetyol using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Lobetyol. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a polyacetylene compound found in medicinal plants such as Codonopsis pilosula (Radix Codonopsis). It is recognized for its potential biological activities, including anti-inflammatory and anti-tumor effects. Accurate and precise quantification of this compound is crucial for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies. This document provides a detailed protocol for the determination of this compound using a robust HPLC-UV method.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended based on the analysis of related compounds in Radix Codonopsis.[1]

ParameterSpecification
HPLC System Agilent 1100 series or equivalent with DAD detector[1]
Column Zorbax XDB RP-C18 (4.6 x 250 mm, 5 µm)[1]
Mobile Phase A: AcetonitrileB: Water
Gradient Elution 0-25 min: 10% to 40% A25-35 min: 40% to 100% A[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL[1]
Column Temperature 20°C
UV Detection 267 nm and 295 nm
Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (ACS grade)

  • Water (HPLC grade, prepared with a Millipore Milli-Q SP water purification system or equivalent)

  • This compound reference standard (>98% purity)

  • Syringe filters (0.45 µm)

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding and Sieving: Pulverize the dried plant material (e.g., Radix Codonopsis) and screen the powder through a 180 µm sieve.

  • Extraction: Accurately weigh 1 g of the fine powder and transfer it to a flask. Add 25 mL of methanol and weigh the flask with its contents.

  • Reflux Extraction: Reflux the mixture for 2 hours. After cooling to room temperature, add methanol to compensate for any weight loss during refluxing.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation

Method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy (Recovery) 95% - 105%
Precision (RSD%) Intra-day and Inter-day RSD < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak of interest should be well-resolved from other components.

Data Presentation

The quantitative data for method validation should be summarized as follows:

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
[Insert Value]

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Low[Insert Data][Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Plant Material sp2 Grind and Sieve sp1->sp2 sp3 Methanol Extraction (Reflux) sp2->sp3 sp4 Filter (0.45 µm) sp3->sp4 ha1 HPLC Injection sp4->ha1 Inject Sample ha2 Chromatographic Separation (C18 Column) ha1->ha2 ha3 UV Detection (267/295 nm) ha2->ha3 da1 Peak Integration ha3->da1 Chromatogram da2 Quantification (Calibration Curve) da1->da2 da3 Report Generation da2->da3

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Cellular Environment This compound This compound Receptor Receptor This compound->Receptor Binds CellMembrane Cell Membrane KinaseCascade Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Nucleus Nucleus BiologicalResponse Biological Response (e.g., Anti-inflammatory) GeneExpression->BiologicalResponse Leads to

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Application Note: Quantitative Analysis of Lobetyol and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylene compound isolated from Codonopsis Radix, has garnered significant interest in the pharmaceutical field due to its diverse biological activities, including anti-tumor, antioxidant, and anti-inflammatory properties.[1] Understanding the metabolic fate and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

The metabolism of this compound is extensive, primarily involving oxidation, glucuronidation, and glutathione (B108866) conjugation, leading to the formation of numerous metabolites.[1] A study identified a total of 47 metabolites for this compound in both in vitro and in vivo samples.[1] The major cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of this compound are CYP2C19, CYP1A1, CYP2C9, and CYP1A2.[1]

Lobetyol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation CYP2C19, CYP1A1, CYP2C9, CYP1A2 Glucuronidation Glucuronidation Oxidation->Glucuronidation Glutathione_Congugation Glutathione Conjugation Oxidation->Glutathione_Congugation Metabolites Metabolites (47 identified) Glucuronidation->Metabolites Glutathione_Congugation->Metabolites

Caption: Metabolic pathway of this compound.

Experimental Protocol: LC-MS/MS for Lobetyolin Quantification in Rat Plasma

This protocol is adapted from a validated method for the pharmacokinetic study of Lobetyolin, a structurally related compound, and can be optimized for this compound.[2]

Materials and Reagents
  • This compound standard (purity >98%)

  • Internal Standard (IS), e.g., Syringin (purity >98%)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma

Instrumentation
  • HPLC System: Ultimate 3000 HPLC system or equivalent

  • Mass Spectrometer: Thermo Scientific Quantum Access triple quadrupole mass spectrometer or equivalent

  • Chromatographic Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm)

Sample Preparation

The following procedure outlines a protein precipitation method for plasma samples.

  • To 50 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 3 µL of the supernatant into the LC-MS/MS system.

Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 25 µL Internal Standard Start->Add_IS Add_Methanol Add 200 µL Cold Methanol (Protein Precipitation) Add_IS->Add_Methanol Vortex Vortex for 3 min Add_Methanol->Vortex Centrifuge Centrifuge at 10,000 rpm for 5 min Vortex->Centrifuge Transfer Transfer 100 µL Supernatant Centrifuge->Transfer Inject Inject 3 µL into LC-MS/MS Transfer->Inject

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Lobetyolin, which can serve as a starting point for optimizing the analysis of this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column Thermo ODS C18 (50mm × 2.1mm, 5µm)
Mobile Phase 0.1% aqueous formic acid-methanol (50:50, v/v)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 3 µL
Run Time 2 min

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.0 kV
Vaporizer Temperature 400 °C
Sheath Gas Pressure 50 arbitrary units
Auxiliary Gas Pressure 10 arbitrary units
Collision Gas Argon at 1.5 mTorr
Dwell Time 200 ms
Quantitative Analysis

Quantification is performed using Selected Reaction Monitoring (SRM). The specific mass transitions for this compound and its metabolites need to be determined by infusing standard solutions into the mass spectrometer. For the related compound Lobetyolin and the internal standard Syringin, the following transitions were used:

Table 3: SRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lobetyolin419.3 [M+Na]⁺203.125
Syringin (IS)394.9 [M+Na]⁺231.927

Method Validation and Performance

A validated LC-MS/MS method for Lobetyolin demonstrated good linearity, precision, accuracy, recovery, and matrix effect.

Table 4: Method Validation Parameters for Lobetyolin

ParameterResult
Linear Dynamic Range 1.0–500 ng/mL
Precision (%RSD) <15%
Accuracy (RE%) Within ±15%
Recovery 87.0% to 95.6%
Matrix Effect 91.0% to 101.3%

Pharmacokinetic Data

Following oral administration of 10 mg/kg Lobetyolin to rats, the following pharmacokinetic parameters were observed.

Table 5: Pharmacokinetic Parameters of Lobetyolin in Rats

ParameterValue
Cmax (ng/mL) 60.1 ± 33.1
Tmax (h) 1.0 ± 0.6
t1/2 (h) 2.2 ± 1.1
AUC0–t (ng·h/mL) 212.4 ± 172.9
AUC0–∞ (ng·h/mL) 253.8 ± 192.6

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites. The detailed protocols for sample preparation and instrument conditions, based on a validated method for a closely related compound, offer a robust starting point for researchers. The provided data and workflows will aid in the successful implementation of quantitative bioanalysis for pharmacokinetic and metabolic studies of this compound, thereby supporting its further development as a potential therapeutic agent.

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Lobetyol's Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylenic compound isolated from Lobelia chinensis, has demonstrated potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for key in vitro assays to evaluate the anticancer activity of this compound, focusing on its effects on cell viability, cell cycle progression, and the induction of apoptosis. The protocols are designed to be a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related compound, Lobetyolin, in various cancer cell lines, providing a comparative overview of its cytotoxic effects.

CompoundCancer TypeCell LineIC50 (µM)Citation
LobetyolinGastric CancerMKN-4527.74[1]
LobetyolinGastric CancerMKN-2819.31[1]
LobetyolinBreast CancerMDA-MB-231Not specified[2]
LobetyolinBreast CancerMDA-MB-468Not specified[2]

Key Experimental Protocols

Detailed methodologies for the following key experiments are provided to ensure reproducibility and accuracy in assessing this compound's anticancer activity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.

Materials:

  • Cancer cell lines of interest (e.g., MKN-45, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with this compound B->D C Prepare this compound dilutions C->D E Incubate for 24/48/72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add DMSO G->H I Measure absorbance at 570 nm H->I J Calculate cell viability I->J K Determine IC50 value J->K Apoptosis_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Seed cells in 6-well plates B Treat with this compound A->B C Harvest cells (adherent & floating) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate for 15 min F->G H Analyze stained cells G->H I Quantify apoptotic cells H->I CellCycle_Workflow cluster_culture Cell Culture & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Seed & treat cells B Harvest & wash cells A->B C Fix with 70% ethanol B->C D Wash & resuspend in PBS C->D E Add RNase A & PI D->E F Incubate for 30 min E->F G Analyze cell cycle distribution F->G MAPK_Apoptosis cluster_stimulus cluster_mapk MAPK Cascade cluster_downstream Downstream Effects cluster_outcome This compound This compound p38 p-p38 This compound->p38 JNK p-JNK This compound->JNK ERK p-ERK This compound->ERK Bax Bax (pro-apoptotic) p38->Bax JNK->Bax Bcl2 Bcl-2 (anti-apoptotic) ERK->Bcl2 inhibition Caspases Caspase Activation Bax->Caspases Bcl2->Caspases inhibition Apoptosis Apoptosis Caspases->Apoptosis G1S_Arrest cluster_stimulus cluster_mapk MAPK Activation cluster_cellcycle Cell Cycle Regulators cluster_outcome This compound This compound p38 p-p38 This compound->p38 CyclinD1_CDK4 Cyclin D1/CDK4 Complex p38->CyclinD1_CDK4 downregulates p21 p21 (CDK inhibitor) p38->p21 upregulates G1S_Arrest G1/S Phase Arrest p21->CyclinD1_CDK4 inhibits

References

Application Notes and Protocols for In Vivo Studies of Lobetyol Using Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has demonstrated notable anti-cancer properties in preclinical studies.[1] It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including gastric and colon cancer.[2][3] Xenograft mouse models are a cornerstone of in vivo cancer research, providing a valuable platform to evaluate the therapeutic efficacy and safety of novel anti-cancer compounds like this compound in a living organism.[4] These models, established by implanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, allow for the investigation of a compound's anti-tumor effects in a setting that mimics the human tumor microenvironment more closely than in vitro cultures.[5]

This document provides detailed application notes and experimental protocols for utilizing xenograft mouse models to study the in vivo effects of this compound. It includes information on the mechanism of action, signaling pathways, experimental workflows, and data presentation.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine. Cancer cells are often dependent on glutamine for their proliferation and survival, and by inhibiting its uptake, this compound triggers a cascade of events leading to apoptosis. The downstream effects of ASCT2 downregulation by this compound include the induction of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the AKT/GSK3β/c-Myc pathway. Specifically, this compound has been shown to promote the phosphorylation of c-Myc while suppressing the phosphorylation of AKT and GSK3β. This ultimately leads to the activation of the mitochondrial apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for a xenograft study.

Lobetyol_Signaling_Pathway This compound This compound ASCT2 ASCT2 (Glutamine Transporter) This compound->ASCT2 inhibits Glutamine Glutamine Uptake ASCT2->Glutamine ROS ROS ↑ ASCT2->ROS AKT AKT Glutamine->AKT activates GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits Apoptosis Apoptosis cMyc->Apoptosis Mitochondria Mitochondrial Pathway ROS->Mitochondria Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Apoptosis

Caption: this compound-induced signaling pathway leading to apoptosis.

Xenograft_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., MKN-45, HCT-116) cell_harvest 2. Cell Harvesting and Counting cell_culture->cell_harvest implantation 4. Subcutaneous Implantation of Cancer Cells cell_harvest->implantation animal_acclimatization 3. Animal Acclimatization (e.g., Nude Mice) animal_acclimatization->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Administration of this compound or Vehicle Control randomization->treatment monitoring 8. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring euthanasia 9. Euthanasia and Tumor Excision monitoring->euthanasia analysis 10. Data Analysis (Tumor Weight, IHC, etc.) euthanasia->analysis

Caption: Experimental workflow for a this compound xenograft study.

Application Notes

Selecting Cancer Cell Lines

The choice of cancer cell line is critical for a successful xenograft study. Based on in vitro data, gastric cancer cell lines (e.g., MKN-45) and colon cancer cell lines (e.g., HCT-116, SW620) are appropriate choices for studying the effects of this compound. It is recommended to use cell lines that have been previously shown to be sensitive to this compound in vitro.

Choosing an Animal Model

Immunocompromised mouse strains are necessary to prevent the rejection of human tumor xenografts. Commonly used strains include:

  • Athymic Nude (nu/nu) Mice: Lack a thymus and are deficient in T-cells. They are a standard choice for many cell line-derived xenografts.

  • Severe Combined Immunodeficiency (SCID) Mice: Deficient in both T- and B-cells, offering a higher level of immunosuppression.

  • NOD-SCID Gamma (NSG) Mice: Highly immunodeficient, lacking T-cells, B-cells, and functional NK cells. These are often used for patient-derived xenografts (PDX) and for cell lines that are difficult to engraft.

For initial studies with established cell lines, athymic nude mice are often sufficient.

Route of Administration

The route of administration for this compound should be chosen based on its physicochemical properties and the desired pharmacokinetic profile. Common routes for preclinical in vivo studies include:

  • Intraperitoneal (i.p.) injection: A common route for systemic delivery of therapeutic agents.

  • Oral gavage (p.o.): Suitable if the compound has good oral bioavailability.

  • Intravenous (i.v.) injection: Provides direct entry into the systemic circulation.

The choice of vehicle is also crucial for drug solubility and stability. A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, and saline or PBS.

Experimental Protocols

Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
  • Cell Culture: Culture human gastric (MKN-45) or colon (HCT-116) cancer cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or PBS.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer or an automated cell counter.

  • Cell Suspension: Resuspend the cells in a sterile, cold (4°C) solution of PBS or serum-free medium at a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of medium and Matrigel.

  • Animal Implantation:

    • Anesthetize 6-8 week old female athymic nude mice.

    • Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for signs of tumor growth.

    • Once tumors become palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: V = (length × width^2) / 2.

    • Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.

Protocol 2: Administration of this compound and In Vivo Efficacy Evaluation
  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution to the final desired concentration using a suitable vehicle (e.g., a mixture of DMSO, PEG300, and sterile saline). The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution only.

    • Group 2 (this compound Low Dose): Administer a low dose of this compound (e.g., 20 mg/kg).

    • Group 3 (this compound High Dose): Administer a high dose of this compound (e.g., 40 mg/kg).

    • (Optional) Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent (e.g., 5-Fluorouracil for colon cancer).

  • Drug Administration:

    • Administer the prepared solutions to the mice via the chosen route (e.g., intraperitoneal injection) once daily or on an optimized schedule for a specified duration (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Tissue Collection:

    • At the end of the treatment period (or when tumors in the control group reach the predetermined endpoint size), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Illustrative Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment Group (n=8)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control125.4 ± 15.21582.1 ± 210.51.62 ± 0.25-
This compound (20 mg/kg)128.1 ± 18.9895.6 ± 155.30.91 ± 0.1843.4
This compound (40 mg/kg)126.5 ± 16.7540.3 ± 120.80.55 ± 0.1165.9

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] × 100.

Table 2: Illustrative Toxicity Assessment of this compound

Treatment GroupInitial Body Weight (g) (Mean ± SD)Final Body Weight (g) (Mean ± SD)Change in Body Weight (%)Observations
Vehicle Control22.5 ± 1.124.1 ± 1.3+7.1No adverse effects
This compound (20 mg/kg)22.8 ± 1.023.5 ± 1.2+3.1No adverse effects
This compound (40 mg/kg)22.6 ± 1.222.1 ± 1.4-2.2No significant adverse effects

Conclusion

Xenograft mouse models provide an indispensable tool for the in vivo evaluation of this compound's anti-cancer potential. The protocols and notes outlined in this document offer a comprehensive guide for researchers to design and execute robust preclinical studies. By carefully selecting cell lines and animal models, and by meticulously monitoring tumor growth and potential toxicity, researchers can generate valuable data on the efficacy and safety of this compound, paving the way for its further development as a potential cancer therapeutic.

References

Application Notes and Protocols for Lobetyol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lobetyol is a natural polyacetylene compound isolated from Lobelia chinensis and Codonopsis pilosula. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-viral, and anti-tumor effects.[1][2] In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in gastric cancer cell lines, such as MKN45, making it a compound of interest for further investigation in drug development.[2] Its mechanism of action involves the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

Data Presentation: Properties of this compound

Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following tables summarize its key physical and chemical properties.

Table 1: Solubility and Storage of this compound

PropertyRecommendationCitation(s)
Solvents Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. For cell culture, sterile, cell culture-grade DMSO is preferred.[3]
DMSO Solubility 50.5 mM. Sonication or gentle warming may be used to aid dissolution.
Storage (Powder) -20°C for up to 3 years.
Storage (Stock in Solvent) -80°C for up to 1 year; -20°C for up to 1 month. It is recommended to avoid repeated freeze-thaw cycles.
Working Solution Stability It is recommended that working solutions be prepared fresh for immediate use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound powder (MW: 234.29 g/mol )

  • Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 2.34 mg per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder in a sterile tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of this compound Working Solutions

This protocol details the dilution of the stock solution into the final working concentrations in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 100 µM working solution, add 100 µL of the 10 mM stock solution to 9.9 mL of culture medium.

  • Dilution: Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium. It is crucial to mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • HCT116, MKN45, or other desired cancer cell line

  • 96-well clear, flat-bottom plates

  • This compound working solutions and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of the this compound working solutions (e.g., 0, 10, 25, 50, 100 µM) or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Table 2: Example Data - Effect of this compound on MKN45 Cell Viability (48h)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
101.10 ± 0.0688
250.85 ± 0.0568
500.62 ± 0.0449.6
1000.35 ± 0.0328
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Table 3: Example Data - Apoptosis Induction by this compound in MKN45 Cells (48h)

This compound Concentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 (Vehicle Control)95.22.52.3
5055.828.715.5
10030.145.324.6

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment cluster_assays Data Analysis A This compound Powder B Dissolve in DMSO (10 mM Stock) A->B Vortex/Sonicate C Aliquot and Store at -80°C B->C D Dilute Stock in Culture Medium C->D E Treat Cells (e.g., MKN45) D->E F Incubate (e.g., 48 hours) E->F G Perform Assays F->G H MTT Assay G->H I Apoptosis Assay G->I J Proliferation Assay G->J

Caption: Workflow for preparing and using this compound in cell culture experiments.

Simplified MAPK Signaling Pathway

G cluster_downstream Downstream Effects This compound This compound Receptor Cell Surface Receptor This compound->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest

Caption: Simplified MAPK signaling pathway activated by this compound.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Lobetyol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Lobetyol derivatives and their structure-activity relationships (SAR), with a focus on their potential as anticancer agents. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

This compound, a polyacetylenic compound, and its glycoside derivatives, such as Lobetyolin, are natural products isolated from medicinal plants like Codonopsis pilosula.[1][2] These compounds have garnered significant interest due to their diverse biological activities, particularly their anticancer properties.[3][4] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these molecules by identifying the key structural features responsible for their biological effects. This document outlines synthetic strategies for creating this compound derivatives and summarizes their known biological activities and mechanisms of action.

Quantitative Bioactivity Data

The cytotoxic effects of this compound and its naturally occurring derivatives have been evaluated against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a basis for SAR analysis.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MSTO-211H (lung cancer)11.7[3]
NCI-H292 (lung cancer)9.6
PC-3 (prostate cancer)12.7
Lobetyolin PC-3 (prostate cancer)5.7
Isothis compound MSTO-211H (lung cancer)12.36
NCI-H292 (lung cancer)9.31
PC-3 (prostate cancer)6.8

Note: The data indicates that glycosylation (Lobetyolin vs. This compound) can significantly impact cytotoxic potency.

Experimental Protocols

While specific protocols for the synthesis of a wide range of this compound derivatives are not extensively detailed in the public domain, general synthetic strategies for polyacetylene glycosides can be adapted. The following represents a plausible synthetic workflow for generating this compound derivatives for SAR studies.

General Synthetic Strategy for this compound Analogs

The synthesis of this compound derivatives can be approached by modifying the polyacetylene backbone or the glycosidic moiety. A key reaction in the synthesis of polyacetylenes is the Cadiot-Chodkiewicz coupling, which allows for the formation of unsymmetrical diynes.

Workflow for the Synthesis of a this compound Analog:

G cluster_synthesis Synthesis of Polyacetylene Aglycone cluster_glycosylation Glycosylation Start Starting Material (e.g., a terminal alkyne) Step1 Cadiot-Chodkiewicz Coupling with a 1-bromoalkyne Start->Step1 Step2 Deprotection/ Modification of functional groups Step1->Step2 Product_Aglycone Polyacetylene Aglycone Step2->Product_Aglycone Aglycone Polyacetylene Aglycone Step3 Glycosylation Reaction (e.g., Schmidt or Koenigs-Knorr) Aglycone->Step3 Sugar_Donor Activated Sugar Donor (e.g., glycosyl bromide) Sugar_Donor->Step3 Product_Glycoside This compound Derivative Step3->Product_Glycoside

Caption: A generalized workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of a Polyacetylene Glycoside (Illustrative)

This protocol is a generalized procedure based on common methods for synthesizing polyacetylene glycosides and would require optimization for specific this compound derivatives.

Materials:

  • Starting terminal alkyne

  • 1-Bromoalkyne

  • Copper(I) chloride or iodide

  • Base (e.g., ethylamine)

  • Hydroxylamine (B1172632) hydrochloride

  • Solvents (e.g., THF, methanol)

  • Activated sugar donor (e.g., acetobromo-α-D-glucose)

  • Glycosylation promoter (e.g., silver triflate, mercury(II) cyanide)

  • Protecting groups and deprotection reagents as needed

Procedure:

  • Cadiot-Chodkiewicz Coupling:

    • Dissolve the terminal alkyne in a suitable solvent (e.g., THF/methanol/water mixture).

    • Add a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride.

    • Slowly add the 1-bromoalkyne and a base (e.g., aqueous ethylamine) at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Glycosylation (Koenigs-Knorr as an example):

    • Dissolve the synthesized polyacetylene alcohol (aglycone) in a dry aprotic solvent (e.g., dichloromethane).

    • Add a stoichiometric amount of an activated sugar donor (e.g., acetobromo-α-D-glucose) and a promoter (e.g., silver carbonate or mercury(II) cyanide).

    • Stir the reaction mixture at room temperature in the dark until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture, wash the filtrate, and concentrate under reduced pressure.

    • Purify the resulting glycoside by column chromatography.

  • Deprotection:

    • If protecting groups are used on the sugar moiety (e.g., acetyl groups), they can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol).

    • Neutralize the reaction, evaporate the solvent, and purify the final deprotected this compound derivative.

Signaling Pathways and Mechanism of Action

This compound and its derivatives exert their anticancer effects by modulating several key signaling pathways. Understanding these pathways is essential for rational drug design and identifying potential biomarkers of response.

DUSP1-ERK1/2 Signaling Pathway

Lobetyolin has been shown to suppress the proliferation of hepatocellular carcinoma cells by activating the dual-specificity phosphatase 1 (DUSP1), which in turn dephosphorylates and inactivates extracellular signal-regulated kinase 1/2 (ERK1/2). This leads to cell growth inhibition and apoptosis.

G Lobetyolin Lobetyolin DUSP1 DUSP1 Lobetyolin->DUSP1 Activates pERK1_2 p-ERK1/2 (Active) DUSP1->pERK1_2 Dephosphorylates ERK1_2 ERK1/2 (Inactive) Proliferation Cell Proliferation & Survival pERK1_2->Proliferation Promotes

Caption: Lobetyolin-mediated activation of the DUSP1-ERK1/2 pathway.

ASCT2-Mediated Glutamine Metabolism Pathway

Lobetyolin can also induce apoptosis in cancer cells by inhibiting glutamine metabolism. It achieves this by downregulating the expression of the amino acid transporter ASCT2, which is responsible for glutamine uptake. This leads to a reduction in downstream metabolic processes that are vital for cancer cell survival and proliferation. The regulation of ASCT2 by Lobetyolin may involve the AKT/GSK3β/c-Myc signaling axis.

G Lobetyolin Lobetyolin AKT_GSK3b_cMyc AKT/GSK3β/c-Myc Pathway Lobetyolin->AKT_GSK3b_cMyc Apoptosis Apoptosis Lobetyolin->Apoptosis Induces ASCT2 ASCT2 Transporter AKT_GSK3b_cMyc->ASCT2 Regulates Expression Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Mediates Metabolism Cancer Cell Metabolism & Proliferation Glutamine_Uptake->Metabolism Metabolism->Apoptosis

Caption: Inhibition of glutamine metabolism by Lobetyolin via ASCT2 downregulation.

Structure-Activity Relationship (SAR) Insights

  • Glycosylation: The presence of a sugar moiety appears to be important for cytotoxic activity. Lobetyolin, the glycoside of this compound, shows greater potency against PC-3 cells than its aglycone counterpart.

  • Hydroxyl Group Position: The difference in activity between this compound and Isothis compound, which are structural isomers, suggests that the position of the hydroxyl groups on the polyacetylene chain influences their biological activity.

  • Further Modifications: To establish a more detailed SAR, a library of this compound derivatives should be synthesized and tested. Key modifications could include:

    • Varying the sugar moiety (e.g., different monosaccharides, disaccharides).

    • Altering the length and degree of unsaturation of the polyacetylene chain.

    • Introducing different functional groups at various positions of the aglycone.

Conclusion

This compound and its derivatives represent a promising class of natural products with potential for development as anticancer agents. The data presented in these application notes provide a foundation for further research, including the synthesis of novel derivatives and the detailed elucidation of their mechanisms of action. A systematic approach to SAR studies, guided by the synthetic strategies and biological insights outlined here, will be critical in advancing these compounds towards clinical application.

References

Troubleshooting & Optimization

How to improve the yield of Lobetyol extraction?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Lobetyol extraction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete cell wall disruption.- Grinding: Ensure the plant material (Codonopsis pilosula) is finely ground to a particle size of 40-60 mesh.[1] - Enzymatic Hydrolysis: Consider a pre-treatment step with enzymes like cellulase (B1617823) and pectinase (B1165727) to break down the plant cell wall, which can significantly increase the release of active compounds.[2][3]
Suboptimal extraction solvent.- Solvent Polarity: this compound is a glycoside, suggesting that polar solvents are more effective. Ethanol (B145695), n-butanol, and mixtures of ethanol and water have been successfully used.[4][5] Experiment with different solvent polarities to find the optimal one for your specific plant material.
Inefficient extraction method.- Advanced Techniques: Modern methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with a co-solvent can offer higher yields and shorter extraction times compared to conventional methods.
Insufficient extraction time or temperature.- Optimization: Systematically optimize extraction time and temperature for your chosen method. Be aware that prolonged exposure to high temperatures can lead to degradation of thermolabile compounds.
Extract Discoloration (e.g., browning) Oxidation or degradation of this compound.- Inert Atmosphere: Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Light Protection: Protect the extraction mixture from light, as polyacetylenes can be light-sensitive. - Temperature Control: Avoid excessive heat, which can accelerate degradation. - pH Control: Maintain a slightly acidic to neutral pH during extraction, as extreme pH values can promote degradation.
Co-extraction of Impurities Lack of selectivity in the extraction method.- Solvent Selection: Use a solvent system that maximizes the solubility of this compound while minimizing the solubility of undesirable compounds. - Supercritical Fluid Extraction (SFE): SFE with CO2 is highly selective and can yield cleaner extracts. The selectivity can be fine-tuned by adjusting pressure, temperature, and the type and amount of co-solvent. - Purification: Implement downstream purification steps such as column chromatography to isolate this compound from the crude extract.
Inconsistent Results Variability in raw plant material.- Source and Quality: The content of secondary metabolites in Codonopsis pilosula can vary depending on whether it is wild or cultivated, and the processing methods used. Ensure the use of consistent and high-quality raw material.
Inconsistent experimental parameters.- Standard Operating Procedures (SOPs): Strictly adhere to a detailed SOP for all extractions to ensure reproducibility. This includes precise control over particle size, solvent-to-solid ratio, temperature, and extraction time.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: While traditional solvent extraction methods using ethanol or n-butanol are effective, modern techniques such as Supercritical Fluid Extraction (SFE) with CO2 and a co-solvent like ethanol, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are generally more efficient. SFE is particularly advantageous for its high selectivity and the use of "green" solvents. The choice of method will depend on available equipment, scalability, and desired purity of the final extract.

Q2: How can I optimize the solvent-to-solid ratio for my extraction?

A2: The optimal solvent-to-solid ratio depends on the extraction method and the concentration of this compound in the plant material. It is a critical parameter that should be optimized experimentally. A higher ratio can increase the concentration gradient and improve diffusion, but an excessively high ratio can be wasteful. For Codonopsis pilosula, ratios have been optimized in various studies, for example, a 36:1 solvent-to-material ratio was found to be optimal for polyphenol extraction using reflux.

Q3: What is the ideal temperature range for this compound extraction?

A3: The optimal temperature is a balance between increasing solubility and mass transfer rates and preventing thermal degradation of this compound. For conventional extraction of polyphenols from Codonopsis pilosula, a temperature of 59°C was found to be optimal. For SFE, temperatures around 60°C have been used. It is crucial to determine the thermal stability of this compound under your specific extraction conditions.

Q4: How does the particle size of the plant material affect extraction yield?

A4: Reducing the particle size increases the surface area available for solvent contact, which generally improves extraction efficiency. For Codonopsis pilosula, a particle size of 40-60 mesh has been reported for SFE. For reflux extraction of polyphenols, a particle size of 0.25 – 0.5 mm was found to be optimal.

Q5: Are there any pre-treatment steps that can enhance this compound yield?

A5: Yes, enzymatic hydrolysis using enzymes like cellulase and pectinase can be a highly effective pre-treatment. This process breaks down the plant cell walls, allowing for better solvent penetration and release of intracellular components like this compound, which can lead to a significant increase in extraction yield.

Data on Extraction Parameters and Yield

The following table summarizes optimized parameters from a study on Supercritical Fluid Extraction (SFE) of Lobetyolin from Codonopsis pilosula.

ParameterOptimized Value
Pressure 30 MPa
Temperature 60 °C
CO2 Flow Rate 2 L/min
Co-solvent (Ethanol) Flow Rate 1 mL/min
Extraction Time 100 minutes
Particle Size 40-60 mesh
Resulting Yield 0.0786 mg/g
Source:

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Polysaccharides from Codonopsis pilosula (as a reference for optimizing this compound extraction)

This protocol is for the extraction of polysaccharides but can be adapted and optimized for this compound.

  • Sample Preparation: Dry and pulverize Codonopsis pilosula roots to a fine powder.

  • Extraction:

    • Mix the powdered sample with the chosen solvent (e.g., 70% ethanol) at an optimized liquid-to-solid ratio (e.g., 33 mL/g).

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic power (e.g., 370 W) for a specified duration (e.g., 81 minutes).

    • Maintain a constant temperature during the process (e.g., 30°C).

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Filter the supernatant.

    • The resulting solution contains the crude extract. Further purification steps may be required.

Protocol 2: Supercritical Fluid Extraction (SFE) of Lobetyolin from Codonopsis pilosula
  • Sample Preparation: Grind dried Codonopsis pilosula roots to a particle size of 40-60 mesh.

  • Extraction:

    • Load the ground material into the extraction vessel.

    • Set the extraction parameters:

      • Pressure: 30 MPa

      • Temperature: 60°C

      • CO2 flow rate: 2 L/min

      • Co-solvent (ethanol) flow rate: 1 mL/min

    • Perform the extraction for 100 minutes.

  • Collection:

    • The extract is collected from the separator after depressurization of the supercritical fluid.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing raw_material Raw Codonopsis pilosula drying Drying raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction_method Extraction Method (UAE, MAE, SFE, etc.) grinding->extraction_method optimization Parameter Optimization (Solvent, Temp, Time, Ratio) extraction_method->optimization filtration Filtration/Centrifugation extraction_method->filtration concentration Solvent Evaporation filtration->concentration purification Purification (e.g., Chromatography) concentration->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the extraction and purification of this compound.

logical_relationships cluster_factors Key Influencing Factors Lobetyol_Yield This compound Yield Extraction_Method Extraction Method Extraction_Method->Lobetyol_Yield Solvent Solvent (Type, Concentration) Solvent->Lobetyol_Yield Temperature Temperature Temperature->Lobetyol_Yield Time Extraction Time Time->Lobetyol_Yield Ratio Solvent-to-Solid Ratio Ratio->Lobetyol_Yield Particle_Size Particle Size Particle_Size->Lobetyol_Yield

Caption: Key factors influencing the yield of this compound extraction.

References

Troubleshooting Lobetyol instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lobetyol. Our aim is to help you navigate challenges related to solution instability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?

A1: Cloudiness or precipitation can occur due to several factors, including solvent choice, concentration, and temperature. Here are some steps to address this issue:

  • Verify Solvent and Concentration: this compound has limited solubility in aqueous solutions. Organic solvents like DMSO are commonly used to prepare stock solutions.[1][2] Ensure you are using a suitable solvent and that the concentration does not exceed its solubility limit.

  • Gentle Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[3] Be cautious with temperature, as excessive heat can degrade the compound.

  • Use of Co-solvents: For in vivo or cell-based assays requiring aqueous dilutions, using a co-solvent system can improve solubility. Protocols involving combinations of DMSO, PEG300, Tween-80, and saline have been shown to be effective.[3]

  • Freshly Prepared Solutions: It is highly recommended to prepare this compound solutions fresh before each experiment.[3] If storage is necessary, store at -80°C for short periods, but be aware that stability may be compromised.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing this compound stock solutions. It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. When using DMSO, it is crucial to use a new, anhydrous grade, as hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of the compound.

Q3: Can I store my this compound stock solution? If so, under what conditions?

A3: While preparing fresh solutions is always best practice, if you need to store your this compound stock solution, it is recommended to store it in small aliquots at -80°C for up to six months or at -20°C for one month. Protect the solution from light, as polyacetylene compounds can be light-sensitive. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q4: My this compound solution has changed color. What does this indicate?

A4: A color change in your this compound solution may indicate chemical degradation. This compound is a polyacetylene, a class of compounds that can be susceptible to oxidation and other forms of degradation. Factors that can contribute to degradation include:

  • Oxidation: Exposure to air (oxygen) can lead to oxidation.

  • Light Exposure: Photodegradation can occur with exposure to light.

  • pH Changes: Extreme pH conditions can catalyze hydrolysis or other degradation pathways.

If you observe a color change, it is best to discard the solution and prepare a fresh batch to ensure the integrity of your experiments.

Q5: What are the main factors that can affect the stability of this compound in my experiments?

A5: The stability of this compound can be influenced by several environmental and experimental factors:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • pH: The pH of your solution or experimental medium can affect stability.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent and Purity: The choice of solvent and the presence of impurities (like water in DMSO) can impact stability.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation

This guide provides a systematic approach to resolving solubility issues with this compound.

Experimental Protocol: Preparing a Stable this compound Solution

  • Solvent Selection: Begin by dissolving this compound in a high-purity, anhydrous organic solvent such as DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution Assistance: If the compound does not dissolve readily, use an ultrasonic bath (sonication) or gently warm the solution.

  • Working Solution Preparation: For your final working solution, dilute the stock solution in your desired vehicle. If using an aqueous medium (e.g., cell culture media, saline), consider using a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Final Dilution: When preparing the final dilution, add the stock solution to the aqueous buffer or media while vortexing to ensure rapid and even dispersion, which can prevent precipitation.

Data Presentation: this compound Solubility and Co-Solvent Formulations

Solvent/FormulationSolubilityNotes
DMSOSoluble (e.g., 50 mg/mL for the related Lobetyolin)Use anhydrous DMSO.
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleData on specific concentrations is limited.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (for the related Lobetyolin)Results in a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (for the related Lobetyolin)SBE-β-CD can enhance aqueous solubility.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (for the related Lobetyolin)Suitable for in vivo studies.

Troubleshooting Workflow for Solubility Issues

G start Precipitation or Cloudiness Observed check_conc Is concentration too high? start->check_conc check_solvent Is the solvent appropriate and pure? check_conc->check_solvent No prepare_fresh Prepare a fresh, lower concentration solution check_conc->prepare_fresh Yes use_sonication Apply sonication or gentle heat check_solvent->use_sonication Yes use_anhydrous Use fresh, anhydrous DMSO check_solvent->use_anhydrous No (e.g., old DMSO) consider_cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween-80) use_sonication->consider_cosolvent Still cloudy success Clear Solution Achieved use_sonication->success Dissolved consider_cosolvent->success prepare_fresh->success use_anhydrous->success G cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_outcome Observed Issues Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Heat High Temperature Heat->Oxidation Hydrolysis Hydrolysis Heat->Hydrolysis pH Extreme pH pH->Hydrolysis Water Water (in solvent) Water->Hydrolysis Precipitation Precipitation/ Cloudiness Water->Precipitation Loss Loss of Potency Photodegradation->Loss Oxidation->Loss Hydrolysis->Loss G cluster_cytoplasm Cytoplasm This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges IKK IKK Complex This compound->IKK Inhibits ROS->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocation Transcription Transcription of Inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->Transcription Activates

References

Technical Support Center: Optimizing HPLC Parameters for Labetalol Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Labetalol. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for Labetalol analysis?

A1: A common starting point for Labetalol analysis using reversed-phase HPLC (RP-HPLC) involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer (such as phosphate (B84403) or acetate (B1210297) buffer). The detection wavelength is typically set in the UV range.

Q2: How can I improve the resolution between Labetalol peaks and other components?

A2: To enhance resolution, you can try several approaches.[1][2] Modifying the mobile phase composition by adjusting the solvent ratio or pH can significantly impact selectivity.[1][3] Gradient elution can also be employed for complex samples to improve separation.[1] Additionally, selecting a column with a smaller particle size or a different stationary phase chemistry can improve peak sharpness and separation.

Q3: What should I do if I observe peak tailing in my chromatogram?

A3: Peak tailing can arise from several factors, including interactions with active sites on the column packing, column overload, or inappropriate mobile phase pH. To mitigate this, ensure your mobile phase pH is appropriate to maintain a consistent ionization state for Labetalol. Using a high-purity silica-based column or adding a mobile phase additive like triethylamine (B128534) can help reduce interactions with silanol (B1196071) groups. Also, consider reducing the sample amount injected to avoid overloading the column.

Q4: My baseline is noisy. What are the possible causes and solutions?

A4: A noisy baseline can be caused by several factors, including contaminated mobile phase, temperature fluctuations, or issues with the detector. Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is properly filtered and degassed. Using a column oven can help maintain a stable temperature. Regular maintenance and cleaning of the detector, pump, and tubing are also crucial.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the HPLC separation of Labetalol.

Guide 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Co-eluting or poorly separated peaksInappropriate mobile phase compositionOptimize the mobile phase by adjusting the organic solvent-to-buffer ratio. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) or change the pH of the buffer.
Unsuitable columnSelect a column with a different stationary phase (e.g., phenyl instead of C18 for aromatic compounds) or a column with a smaller particle size for higher efficiency.
Suboptimal flow rateAdjust the flow rate. A lower flow rate can sometimes improve resolution, though it will increase analysis time.
Inadequate temperature controlUse a column oven to maintain a consistent temperature, which can improve reproducibility and sometimes resolution.
Guide 2: Abnormal Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak TailingSecondary interactions with the stationary phaseUse a mobile phase with an appropriate pH to control the ionization of Labetalol and silanol groups on the column. Consider adding a competing base like triethylamine to the mobile phase.
Column OverloadReduce the concentration of the sample being injected.
Column DeteriorationReplace the column or use a guard column to protect the analytical column from contaminants.
Peak FrontingSample solvent incompatible with mobile phaseDissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase.
High sample concentrationDilute the sample.

Experimental Protocols

Below are summarized experimental methodologies from published studies for the HPLC analysis of Labetalol.

Method 1: RP-HPLC for Labetalol HCl in Bulk and Pharmaceutical Formulations
Parameter Condition
Column Shimpack C18 (4.6 x 250 mm, 5µm)
Mobile Phase Acetonitrile and Phosphate buffer pH 6.5 (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 306 nm
Injection Volume 20 µL
Retention Time Approximately 3.3 minutes
Linearity Range 10 to 50 µg/mL
Reference**
Method 2: Stability-Indicating RP-HPLC Method for Labetalol HCl
Parameter Condition
Mobile Phase Methanol and water (70:30 ratio)
Flow Rate 1.0 mL/min
Detection Wavelength 246 nm
Retention Time Approximately 6.3 minutes
Linearity Range 10 to 50 µg/ml
Reference**
Method 3: RP-HPLC for Labetalol Stereoisomers
Parameter Condition
Column Bakerbond BDC-C18 (5 µm, 25 x 0.46 cm i.d.)
Mobile Phase Acetonitrile + 0.3 mol/L sodium acetate solution (25:75, v/v) with 0.3 mM of helical NIL4 chelate, adjusted to pH 6.0 with acetate buffer.
Flow Rate 1.2 mL/min
Detection Wavelength 230 nm
Reference**

Visual Workflow and Logic Diagrams

The following diagrams illustrate the logical workflows for troubleshooting and method development in HPLC analysis of Labetalol.

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Identified problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape? problem_type->peak_shape Peak Shape resolution Poor Resolution? problem_type->resolution Resolution retention_time Retention Time Drift? problem_type->retention_time Retention Time baseline Baseline Noise/Drift? problem_type->baseline Baseline peak_tailing Peak Tailing peak_shape->peak_tailing Yes peak_shape->resolution No adjust_mobile_phase Adjust Mobile Phase (Solvent Ratio, pH) peak_tailing->adjust_mobile_phase peak_fronting Peak Fronting split_peaks Split Peaks resolution->adjust_mobile_phase Yes resolution->retention_time No change_column Change Column (Stationary Phase, Particle Size) adjust_mobile_phase->change_column If no improvement end End: Problem Resolved change_column->end check_pump Check Pump Flow Rate & Mobile Phase Prep retention_time->check_pump Yes retention_time->baseline No check_temp Check Column Temperature check_pump->check_temp check_temp->end check_solvents Check Solvents & Degassing baseline->check_solvents Yes baseline->end No clean_system Clean System Components check_solvents->clean_system clean_system->end

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Method_Development_Workflow start Start: Define Analytical Goal lit_review Literature Review & Analyte Properties start->lit_review initial_conditions Select Initial Conditions lit_review->initial_conditions column_selection Column Selection (e.g., C18, C8) initial_conditions->column_selection Stationary Phase mobile_phase_selection Mobile Phase Selection (ACN/MeOH, Buffer) initial_conditions->mobile_phase_selection Mobile Phase detector_selection Detector Selection (e.g., UV @ 230-310 nm) initial_conditions->detector_selection Detection optimization Optimization column_selection->optimization mobile_phase_selection->optimization detector_selection->optimization optimize_mobile_phase Optimize Mobile Phase (Gradient, pH, Additives) optimization->optimize_mobile_phase optimize_flow_temp Optimize Flow Rate & Temperature optimize_mobile_phase->optimize_flow_temp validation Method Validation optimize_flow_temp->validation linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision robustness Robustness accuracy_precision->robustness end End: Final Method robustness->end

Caption: General workflow for HPLC method development.

References

Technical Support Center: Storage and Handling of Lobetyol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Lobetyol during storage. The following information is curated to address common issues and questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by environmental factors. Common factors known to affect the stability of chemical compounds include temperature, light, pH, and oxygen.[1] As a polyacetylene, this compound is particularly susceptible to oxidation.[2][3] Therefore, exposure to air should be minimized.

Q2: What are the initial signs that my this compound sample may be degrading?

A2: Visual inspection can sometimes reveal initial signs of degradation, such as a change in color or the appearance of particulate matter in the solution. However, chemical degradation often occurs without visible changes. The most reliable method to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities and degradation products.

Q3: How should I store my this compound samples to ensure long-term stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place.[4] Specifically, storage at 5°C ± 3°C is advisable.[5] Samples should be stored in tightly sealed containers, and for solutions, the headspace should be filled with an inert gas like nitrogen or argon to prevent oxidation. Protecting samples from light is also crucial.

Q4: Can I store this compound in an aqueous solution? If so, for how long?

A4: While this compound can be dissolved in aqueous solutions for immediate use, long-term storage in such solutions is not recommended without proper stability studies. The stability of a compound in solution is highly dependent on the pH. Hydrolysis can occur at acidic or basic pH. If aqueous solutions must be stored, they should be kept at 2-8°C and used as quickly as possible. A stability study of the specific formulation should be conducted to determine the viable storage period.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradationReview storage conditions. Ensure the sample was protected from light, high temperatures, and oxygen. Perform a forced degradation study to identify potential degradation products.
Loss of biological activity in assays Chemical degradation of this compoundConfirm the purity of the this compound sample using a validated stability-indicating HPLC method. Prepare fresh solutions from a properly stored stock for subsequent experiments.
Change in physical appearance (e.g., color) Oxidation or other degradation pathwaysDiscard the sample. Obtain a fresh batch of this compound and ensure it is stored under the recommended conditions (cool, dark, and under an inert atmosphere).
Inconsistent experimental results Inconsistent sample integrityAliquot the stock solution upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to ambient conditions. Always use a fresh aliquot for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent and then dilute with 0.1 M to 1 M hydrochloric acid.

  • Incubate the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., sodium hydroxide), and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent and then dilute with 0.1 M to 1 M sodium hydroxide.

  • Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with a suitable acid (e.g., hydrochloric acid) before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

  • Incubate at room temperature for a defined period, monitoring the degradation at various time points by HPLC.

4. Thermal Degradation:

  • Store solid this compound and a solution of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Analyze samples at various time points to determine the rate of thermal degradation.

5. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples at various time points by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound

A stability-indicating HPLC method is essential for accurately quantifying this compound in the presence of its degradation products.

  • Column: A C18 reverse-phase column is commonly used for the analysis of small organic molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically effective. The specific gradient will need to be optimized to achieve good separation between this compound and its degradation products.

  • Detection: UV detection is a common method. The detection wavelength should be set at the absorbance maximum of this compound.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2 (Air) Hydrolysis Hydrolysis This compound->Hydrolysis H2O (Acid/Base) Photolysis Photolysis This compound->Photolysis Light Degradation_Products Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_storage Sample Storage cluster_testing Stability Testing Store_Cool Cool (2-8°C) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Store_Cool->Forced_Degradation Store_Dark Dark Store_Dark->Forced_Degradation Store_Inert Inert Atmosphere Store_Inert->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Lobetyol_Sample Lobetyol_Sample Lobetyol_Sample->Store_Cool Lobetyol_Sample->Store_Dark Lobetyol_Sample->Store_Inert

Caption: Recommended workflow for this compound storage and stability testing.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Lobetyol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Lobetyol.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in aqueous solutions for experimental use.

Problem Potential Cause Suggested Solution
This compound precipitates out of solution upon addition to aqueous buffer. The concentration of the organic co-solvent is too low to maintain solubility when diluted into the aqueous phase.1. Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. Start with a low percentage (e.g., 0.1-1%) and gradually increase, keeping in mind the tolerance of your experimental system (e.g., cell culture). 2. Prepare a higher concentration stock of this compound in the pure organic solvent and add a smaller volume to the aqueous buffer to reach the desired final concentration.
The prepared this compound solution is cloudy or contains visible particles. Incomplete dissolution of this compound.1. Gently warm the solution (e.g., to 37°C) and vortex or sonicate for a short period to aid dissolution. 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may slightly lower the actual concentration.
Inconsistent experimental results with different batches of this compound solution. Variability in the preparation of the solution or degradation of this compound.1. Standardize the solubilization protocol and ensure it is followed precisely for each preparation. 2. Prepare fresh solutions for each experiment, as this compound in aqueous solutions may not be stable over long periods. 3. Protect the stock solution from light and store at an appropriate temperature (e.g., -20°C) to minimize degradation.
Cell toxicity or off-target effects are observed in in vitro assays. The concentration of the organic co-solvent is too high for the cells.1. Determine the maximum tolerable concentration of the co-solvent for your specific cell line by running a vehicle control experiment. 2. Explore alternative solubilization methods that require lower concentrations of organic solvents, such as cyclodextrin (B1172386) inclusion complexes or nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in common solvents?

Q2: What are the recommended methods to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate[2][3][4][5].

    • Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier can enhance solubility. This method transforms the crystalline drug into an amorphous state, which is more soluble.

  • Chemical Modifications:

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. The structure of this compound does not suggest significant ionizable groups, so this method may have limited applicability.

    • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in water.

    • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, where the drug is held within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the overall solubility.

Q3: Are there any specific examples of successful solubilization of compounds similar to this compound?

A3: Yes, studies on Luteolin, another poorly water-soluble natural product, have demonstrated successful solubility enhancement using solid dispersion and cyclodextrin complexation techniques. For instance, solid dispersions of Luteolin using carriers like polyethylene (B3416737) glycol 4000 (PEG 4000) have shown significantly enhanced dissolution. Similarly, inclusion complexes with various cyclodextrins, such as glucosyl-β-cyclodextrin, have been shown to improve the solubility of Luteolin. These approaches are promising starting points for developing formulations for this compound.

Q4: How can I quantify the concentration of this compound in my prepared solutions?

A4: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in biological matrices like rat plasma. This method can be adapted to quantify this compound in your aqueous formulations to ensure you are working with the desired concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To determine the solubility of this compound in various aqueous-organic co-solvent systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) or LC-MS/MS system for quantification

Methodology:

  • Prepare a series of co-solvent stock solutions in PBS (e.g., 10%, 20%, 30%, 40%, 50% v/v of DMSO, Ethanol, and PEG 400).

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent solution.

  • Vortex the samples for 1 minute and then sonicate for 30 minutes.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous shaking to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved this compound.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered solution with an appropriate solvent and quantify the concentration of dissolved this compound using a validated HPLC or LC-MS/MS method.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare and characterize an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrins

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

  • Analytical balance

  • Characterization instruments (FTIR, DSC, XRD)

Methodology:

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-50 mM).

    • Add an excess amount of this compound to each HP-β-CD solution.

    • Shake the mixtures at a constant temperature for 48-72 hours until equilibrium is reached.

    • Filter the solutions and analyze the concentration of dissolved this compound by HPLC or UV-Vis spectroscopy to determine the stoichiometry and stability constant of the complex.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Dissolve a 1:1 molar ratio of this compound and HP-β-CD in a minimal amount of a water/ethanol mixture to form a paste.

    • Knead the paste thoroughly for 60 minutes.

    • Dry the resulting product in a vacuum oven at 40°C for 24 hours.

    • Pulverize the dried complex and store it in a desiccator.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). The disappearance of the characteristic peaks of this compound in the DSC and XRD analyses suggests its encapsulation within the cyclodextrin cavity.

Protocol 3: Formulation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyethylene glycol 4000 (PEG 4000) or other hydrophilic polymers (e.g., PVP, HPMC)

  • Methanol (B129727) or other suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Methodology (Solvent Evaporation Method):

  • Dissolve this compound and the chosen carrier (e.g., PEG 4000) in a common solvent like methanol in a desired weight ratio (e.g., 1:2, 1:4).

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • Analyze the solid dispersion using DSC and XRD to confirm the amorphous state of this compound.

    • Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) to compare the dissolution profile of the solid dispersion with that of pure this compound.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Co-solvent Systems

Co-solventConcentration (% v/v)This compound Solubility (µg/mL) at 25°C
Water0< 1 (Estimated)
DMSO10Data to be determined experimentally
20Data to be determined experimentally
Ethanol10Data to be determined experimentally
20Data to be determined experimentally
PEG 40010Data to be determined experimentally
20Data to be determined experimentally

Table 2: Hypothetical Dissolution Enhancement of this compound Formulations

FormulationFold Increase in Apparent Solubility% Drug Release in 60 min
Pure this compound1xData to be determined experimentally
This compound-HP-β-CD (1:1)Data to be determined experimentallyData to be determined experimentally
This compound-PEG 4000 SD (1:4)Data to be determined experimentallyData to be determined experimentally

Signaling Pathways and Experimental Workflows

This compound has been reported to exert its biological effects, such as anti-inflammatory and anti-cancer activities, by modulating several key signaling pathways. The diagrams below illustrate these pathways and a general workflow for evaluating solubility enhancement strategies.

Lobetyol_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation promotes Lobetyol_PI3K This compound Lobetyol_PI3K->Akt inhibits phosphorylation Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) ERK->Transcription_Factors_MAPK activates Inflammation_Apoptosis_MAPK Inflammation & Apoptosis Transcription_Factors_MAPK->Inflammation_Apoptosis_MAPK regulate Lobetyol_MAPK This compound Lobetyol_MAPK->ERK may modulate IKK IKK IkB IkB IKK->IkB phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer releases Nucleus_NFkB Nucleus NFkB_dimer->Nucleus_NFkB translocates to Gene_Expression_NFkB Inflammatory Gene Expression NFkB_dimer->Gene_Expression_NFkB activates Lobetyol_NFkB This compound Lobetyol_NFkB->IKK may inhibit

Caption: Key signaling pathways potentially modulated by this compound.

Solubility_Enhancement_Workflow Start Poorly Soluble this compound Method_Selection Select Solubilization Method Start->Method_Selection Co_Solvents Co-solvents Method_Selection->Co_Solvents Cyclodextrins Cyclodextrins Method_Selection->Cyclodextrins Solid_Dispersion Solid Dispersion Method_Selection->Solid_Dispersion Nanoparticles Nanoparticles Method_Selection->Nanoparticles Formulation Formulation Preparation Co_Solvents->Formulation Cyclodextrins->Formulation Solid_Dispersion->Formulation Nanoparticles->Formulation Characterization Physicochemical Characterization (DSC, XRD, FTIR, Particle Size) Formulation->Characterization Solubility_Testing Solubility & Dissolution Testing Characterization->Solubility_Testing Biological_Assay In Vitro / In Vivo Evaluation Solubility_Testing->Biological_Assay End Optimized this compound Formulation Biological_Assay->End

Caption: Workflow for solubility enhancement of this compound.

Troubleshooting_Logic Start This compound Precipitation in Aqueous Solution Check_CoSolvent Is Co-solvent Concentration Sufficient? Start->Check_CoSolvent Increase_CoSolvent Increase Co-solvent % Check_CoSolvent->Increase_CoSolvent No Use_Alternative Use Alternative Method (Cyclodextrin, Solid Dispersion) Check_CoSolvent->Use_Alternative If toxicity is a concern Check_Dissolution Is Dissolution Complete? Check_CoSolvent->Check_Dissolution Yes Reassess Re-evaluate Formulation Increase_CoSolvent->Reassess Use_Alternative->Reassess Apply_Energy Apply Gentle Heat / Sonication Check_Dissolution->Apply_Energy No Check_Dissolution->Reassess Yes Filter_Solution Filter Solution Apply_Energy->Filter_Solution Filter_Solution->Reassess

Caption: Troubleshooting logic for this compound precipitation issues.

References

Navigating Matrix Effects in Lobetyol Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Lobetyol.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression or enhancement, ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] The "matrix" itself refers to all components within the sample other than the analyte of interest, such as proteins, salts, lipids, and phospholipids.

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-column infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of the analyte solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Any signal deviation from the stable baseline indicates a matrix effect.

  • Post-extraction spike analysis: This is the "gold standard" quantitative approach. It involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration. The ratio of these responses is termed the Matrix Factor (MF).

Q3: What is an acceptable range for the Matrix Factor (MF)?

A3: Ideally, the Matrix Factor (MF) should be equal to 1, indicating no matrix effect. However, regulatory guidelines, such as those from the FDA, generally consider a method to be free from significant matrix effects if the accuracy and precision of quality control (QC) samples prepared in at least six different lots of matrix are within ±15%. For the internal standard (IS) normalized MF, a range of 0.85 to 1.15 is often considered acceptable.

Q4: What are the common sources of matrix effects in biological samples like plasma or serum?

A4: The most common sources of matrix effects in biological samples are phospholipids, salts, and endogenous metabolites that can co-elute with the analyte of interest. Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem: Poor reproducibility, accuracy, or sensitivity in my this compound assay.

This is often a primary indicator of underlying matrix effects. Follow these steps to diagnose and resolve the issue.

Step 1: Assess the Presence and Magnitude of Matrix Effects

Before making any changes to your method, it is crucial to confirm and quantify the matrix effect.

  • Action: Perform a post-extraction spike experiment.

  • Experimental Protocol:

    • Prepare two sets of samples:

      • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the mobile phase or reconstitution solvent at low, medium, and high concentrations.

      • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike this compound and its IS into the extracted matrix at the same low, medium, and high concentrations as Set A.

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor using the following formulas:

      • Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A

      • IS-Normalized MF = MF of Analyte / MF of Internal Standard

Step 2: Review and Optimize Sample Preparation

Inefficient sample preparation is a leading cause of significant matrix effects.

  • Action: Evaluate and enhance your sample clean-up procedure.

  • Troubleshooting Options:

    • Protein Precipitation (PPT): While fast, PPT is the least selective method and often results in substantial matrix effects. If using PPT, consider optimizing the precipitation solvent (e.g., acetonitrile (B52724) vs. methanol) and the solvent-to-sample ratio.

    • Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to improve the extraction efficiency of this compound while minimizing the co-extraction of interfering components.

    • Solid-Phase Extraction (SPE): SPE is the most selective sample preparation technique and is highly effective at removing matrix components. Test different sorbent chemistries (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.

Experimental Workflow for Sample Preparation Optimization

cluster_start Start: Suspected Matrix Effect cluster_prep Sample Preparation Optimization cluster_eval Evaluation cluster_result Result start Initial Observation: Poor Accuracy/Precision ppt Protein Precipitation (PPT) start->ppt Select & Optimize Method lle Liquid-Liquid Extraction (LLE) start->lle Select & Optimize Method spe Solid-Phase Extraction (SPE) start->spe Select & Optimize Method evaluate Perform Post-Extraction Spike Experiment ppt->evaluate lle->evaluate spe->evaluate pass Matrix Effect Mitigated (MF ≈ 1) evaluate->pass Successful fail Matrix Effect Persists evaluate->fail Unsuccessful

Caption: Workflow for optimizing sample preparation to mitigate matrix effects.

Step 3: Optimize Chromatographic Conditions

Effective chromatographic separation can resolve this compound from co-eluting matrix components.

  • Action: Modify your LC method to improve separation.

  • Troubleshooting Options:

    • Gradient Elution: If using an isocratic method, switch to a gradient elution. A shallower gradient can improve the resolution between this compound and interferences.

    • Column Chemistry: Consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency.

    • Mobile Phase Modifiers: Adjust the concentration or type of mobile phase additive (e.g., formic acid, ammonium (B1175870) formate) to alter the selectivity.

    • Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run when highly polar or non-polar interferences are likely to elute, thus preventing them from entering the mass spectrometer.

Step 4: Employ a Suitable Internal Standard

The use of a proper internal standard is critical for compensating for matrix effects.

  • Action: Ensure you are using an appropriate internal standard.

  • Best Practice: The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS will have nearly identical chromatographic behavior and ionization efficiency to the analyte, allowing it to effectively compensate for matrix-induced variations.

  • Alternative: If a SIL-IS is unavailable, use a structural analog that elutes very close to this compound and exhibits similar ionization characteristics.

Troubleshooting Logic for Matrix Effects

action_node action_node start Problem: Inaccurate Results check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me is_me_significant Is Matrix Effect Significant? check_me->is_me_significant optimize_prep Optimize Sample Preparation (LLE, SPE) is_me_significant->optimize_prep Yes end_good Method Validated is_me_significant->end_good No end_bad Further Development Needed is_me_significant->end_bad If all else fails optimize_prep->check_me optimize_lc Optimize LC Separation (Gradient, Column) optimize_prep->optimize_lc optimize_lc->check_me use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is use_sil_is->check_me

Caption: A logical flowchart for troubleshooting matrix effects in LC-MS/MS.

Quantitative Data and Experimental Protocols

Published studies on the LC-MS/MS analysis of this compound have successfully managed matrix effects. The following tables summarize their findings and key experimental parameters.

Table 1: Summary of Matrix Effect and Recovery Data for this compound Analysis

AnalyteConcentration (ng/mL)Matrix Effect (%)Recovery (%)Internal StandardBiological MatrixReference
This compound2.5 (Low QC)91.0 - 101.387.0 - 95.6SyringinRat Plasma
30.0 (Mid QC)91.0 - 101.387.0 - 95.6SyringinRat Plasma
450 (High QC)91.0 - 101.387.0 - 95.6SyringinRat Plasma
This compoundNot Specified81.6 - 107.872.5 - 89.1Not SpecifiedRat Plasma

Table 2: Detailed Experimental Protocols for this compound LC-MS/MS Analysis

ParameterMethod from Reference
Sample Preparation Protein precipitation with methanol (B129727). 50 µL plasma + 25 µL IS + 200 µL cold methanol.
LC Column Thermo ODS C18 (50mm x 2.1mm, 5µm)
Mobile Phase Isocratic: 0.1% aqueous formic acid and methanol (50:50, v/v)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Ionization Mode Positive Electrospray Ionization (ESI)
MS/MS Transitions This compound: m/z 419.3 [M+Na]+ → m/z 203.1IS (Syringin): m/z 394.9 [M+Na]+ → m/z 231.9
Vaporizer Temperature 400 °C
Capillary Voltage 3.0 kV

By following this structured troubleshooting guide and referencing the provided protocols, researchers can effectively identify, understand, and mitigate matrix effects to develop robust and reliable LC-MS/MS methods for the quantification of this compound.

References

Technical Support Center: Enhancing Lobetyol's In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the in vivo bioavailability of Lobetyol (B12338693). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a polyacetylene glycoside, a bioactive compound found in plants of the Campanulaceae family, such as Codonopsis pilosula. It has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects[1]. However, its clinical potential is limited by its low oral bioavailability. Studies in rats have shown the absolute bioavailability of pure lobetyolin (B1206583) to be as low as 3.90%[2][3]. This poor absorption is likely due to its low aqueous solubility and potential for extensive first-pass metabolism[2][3].

Q2: What are the primary metabolic pathways of this compound?

A2: In vivo and in vitro studies have shown that this compound and its related compounds undergo extensive metabolism. The main metabolic pathways include oxidation, glucuronidation, and glutathione (B108866) conjugation. Key enzymes involved in its metabolism are CYP2C19, 1A1, 2C9, and 1A2. Understanding these pathways is crucial when designing strategies to improve bioavailability, as inhibiting these enzymes could potentially increase systemic exposure.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to exert anti-cancer effects through the modulation of specific signaling pathways. It can downregulate the amino acid transporter ASCT2 by regulating the AKT/GSK3β/c-Myc signaling pathway. This leads to the inhibition of cell proliferation and the induction of apoptosis. This compound-induced apoptosis is also mediated through the mitochondrial pathway, involving the upregulation of Bax and cleaved caspases, and the downregulation of Bcl-2. Furthermore, its effects have been linked to the p53 signaling pathway.

Q4: What are the most promising formulation strategies to enhance the in vivo bioavailability of this compound?

A4: While specific studies on this compound are limited, research on other poorly soluble natural compounds, including other glycosides and polyacetylenes, suggests several promising strategies:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix to enhance its wettability and dissolution rate.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can protect it from degradation, increase its surface area for dissolution, and improve absorption.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound, thereby enhancing its dissolution and bioavailability.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and nanostructured lipid carriers (NLCs) can improve the absorption of lipophilic compounds like this compound by utilizing lipid absorption pathways.

Troubleshooting Guides

Issue: Low and Variable Plasma Concentrations of this compound in Animal Studies
Possible Cause Suggested Solution
Poor aqueous solubility limiting dissolution Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PVP K30, PEG 6000) to improve its dissolution rate. Alternatively, use nanoparticle formulations to increase the surface area for dissolution.
Degradation in the gastrointestinal (GI) tract Encapsulate this compound in a protective carrier system like liposomes or polymeric nanoparticles to shield it from the harsh environment of the GI tract.
Extensive first-pass metabolism Co-administer this compound with a known inhibitor of CYP enzymes (e.g., piperine), if ethically permissible in the study design. Lipid-based formulations can also promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism.
Efflux by intestinal transporters (e.g., P-glycoprotein) Include excipients in the formulation that are known to inhibit P-glycoprotein, such as certain surfactants (e.g., Tween 80, Cremophor EL).
Inconsistent oral gavage technique Ensure all personnel are properly trained in oral gavage to minimize variability in administration. Standardize the gavage volume and speed of administration.
Food-drug interactions Standardize the fasting period for all animals before dosing. The presence of food can significantly alter the absorption of many compounds, particularly lipophilic ones.
Issue: Difficulty in Formulating this compound for In Vivo Studies
Possible Cause Suggested Solution
Low drug loading in nanoparticles Optimize the drug-to-polymer/lipid ratio. Experiment with different solvents and preparation methods (e.g., solvent evaporation, nanoprecipitation) to improve encapsulation efficiency.
Instability of the formulation (e.g., aggregation of nanoparticles) Incorporate a suitable stabilizer or surfactant in the formulation. Optimize the surface charge of the nanoparticles to promote electrostatic repulsion. Conduct stability studies at different temperatures and pH values.
Precipitation of this compound from a liquid formulation For liquid formulations, use co-solvents or surfactants to maintain this compound in solution. For solid dispersions, ensure the drug is in an amorphous state, which can be verified by DSC or XRD.

Data Presentation

Table 1: Pharmacokinetic Parameters of Linarin (Analogue for a Flavonoid Glycoside) in Different Formulations Following Oral Administration in Rats
Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Linarin Suspension135.2 ± 25.80.5450.7 ± 89.2100
Linarin Solid Dispersion489.6 ± 98.70.51515.4 ± 301.5336.3
Linarin Liposome142.5 ± 30.11.0445.5 ± 95.398.86

Data presented as mean ± standard deviation. This table serves as an example of the potential improvements in pharmacokinetic parameters that could be achieved for this compound with similar formulation strategies.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) (or another suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).

  • Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle and store it in a desiccator until use.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone to form the organic phase.

  • Prepare an aqueous phase containing a stabilizer, such as a 1% PVA solution.

  • Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at a moderate speed.

  • Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Continue stirring for several hours (e.g., 3-4 hours) at room temperature to allow for the complete evaporation of acetone.

  • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess PVA.

  • Resuspend the nanoparticles in a suitable medium for in vivo administration or lyophilize for long-term storage.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by the Kneading Method

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD)

  • Water-ethanol mixture

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Place a specific molar ratio of β-cyclodextrin (e.g., 1:1 with this compound) in a mortar.

  • Add a small amount of a water-ethanol mixture to the β-cyclodextrin and knead to form a homogeneous paste.

  • Dissolve the corresponding amount of this compound in a minimal amount of ethanol (B145695) and add it to the paste.

  • Knead the mixture for a prolonged period (e.g., 60 minutes).

  • During kneading, add more of the water-ethanol mixture if the paste becomes too dry.

  • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder and store it in a desiccator.

Mandatory Visualization

Lobetyol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion This compound This compound AKT AKT This compound->AKT inhibits p53_cyto p53 This compound->p53_cyto activates ASCT2 ASCT2 Transporter Glutamine_in Glutamine (extracellular) Glutamine_in->ASCT2 uptake GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits ASCT2_gene ASCT2 Gene Transcription cMyc->ASCT2_gene promotes p53_nuc p53 p53_cyto->p53_nuc translocation Bax Bax p53_nuc->Bax promotes Bcl2 Bcl-2 p53_nuc->Bcl2 inhibits ASCT2_gene->ASCT2 expression Caspases Caspase Cascade Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Signaling pathway of this compound's anti-cancer effects.

Experimental_Workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation start Poorly Soluble this compound sd Solid Dispersion start->sd np Nanoparticles start->np cd Cyclodextrin Complex start->cd dissolution Dissolution Testing sd->dissolution np->dissolution cd->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability stability Stability Studies permeability->stability pk_study Pharmacokinetic Study in Animal Model stability->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC) pk_study->data_analysis bioavailability Bioavailability Assessment data_analysis->bioavailability

Caption: Workflow for enhancing this compound's bioavailability.

References

Lobetyol & Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing potential interference of the natural compound Lobetyol with common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a polyacetylene glycoside, a natural compound often isolated from medicinal plants such as Codonopsis pilosula. It is investigated for various therapeutic properties, including potential anticancer activities.[1] Researchers often use cell viability assays to screen its cytotoxic effects on cancer cell lines.

Q2: Why might this compound interfere with cell viability assays?

Many natural products, particularly those with antioxidant or reducing properties, can directly interact with assay reagents.[2][3][4] Tetrazolium-based assays (like MTT, XTT, WST-1) are particularly susceptible. These assays rely on cellular enzymes, like mitochondrial dehydrogenases, to reduce a tetrazolium salt into a colored formazan (B1609692) product.[3] If a compound like this compound possesses reducing potential, it can chemically reduce the tetrazolium salt without any cellular involvement, leading to a false positive signal that can be misinterpreted as high cell viability.

Q3: Which cell viability assays are most likely to be affected?

Assays based on the reduction of a reporter molecule are most at risk. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prone to interference from reducing compounds and requires a solubilization step for the insoluble formazan crystals.

  • XTT, WST-1, and MTS: These assays produce a water-soluble formazan, simplifying the protocol. However, they are still based on tetrazolium reduction and thus susceptible to the same chemical interference.

Q4: Are there assays that are less prone to interference from this compound?

Yes, assays with different detection principles are generally more reliable for testing compounds with reducing potential. Recommended alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure the level of ATP in metabolically active cells using a luciferase reaction. This luminescent assay is highly sensitive and is not based on a reduction reaction, making it a robust alternative.

  • Sulforhodamine B (SRB) Assay: This colorimetric assay quantifies total cellular protein content, which correlates with the number of viable cells. It is not dependent on metabolic reduction.

  • Resazurin (B115843) (AlamarBlue®) Reduction Assays: While also a reduction assay, the fluorescent readout can sometimes offer advantages. However, it's still crucial to check for direct reduction and potential fluorescence interference from the compound.

  • Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity. Viable cells exclude the dye, while dead cells do not. It is a manual, microscopy-based method.

Troubleshooting Guide

Problem 1: My MTT assay shows increased cell viability at high concentrations of this compound, which contradicts my expectations of cytotoxicity.

  • Likely Cause: Direct chemical reduction of the MTT reagent by this compound. At high concentrations, the chemical reduction of MTT to purple formazan may be overpowering any cytotoxic effect, leading to an artificially high absorbance reading.

  • Troubleshooting Steps:

    • Visual Inspection: Check the wells under a microscope. If the compound is precipitating at high concentrations, it can scatter light and lead to false readings.

    • Perform a Cell-Free Control: This is the most critical step to confirm interference. Run the assay by adding this compound at the same concentrations to wells containing only culture medium (no cells). If you see a color change that correlates with the this compound concentration, interference is confirmed.

    • Switch to a Non-Interfering Assay: The most reliable solution is to switch to an assay with a different mechanism, such as an ATP-based (CellTiter-Glo®) or SRB assay.

Problem 2: The background signal in my assay is very high, even in the "media only" control wells.

  • Likely Cause: Interaction between this compound, assay reagents, and components in the cell culture medium like phenol (B47542) red or serum.

  • Troubleshooting Steps:

    • Use Phenol Red-Free Medium: Phenol red can interfere with colorimetric readings. During the assay incubation step, use phenol red-free medium.

    • Use Serum-Free Medium: Serum components can also interact with assay reagents. If possible, perform the final incubation step in serum-free medium.

    • Subtract Background: Always include a blank control (medium + assay reagent + this compound, no cells) for each concentration and subtract this value from your experimental readings.

Experimental Protocols & Data

Protocol: Cell-Free Interference Assay

This protocol determines if this compound directly reduces the MTT reagent.

Materials:

  • 96-well clear flat-bottom plate

  • This compound stock solution

  • Cell culture medium (the same used in your experiments, e.g., DMEM)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Plate Setup: Design a plate layout. You will not use any cells for this assay.

  • Add Medium: Add 100 µL of cell culture medium to each well.

  • Add Compound: Create a serial dilution of this compound in the wells, mirroring the concentrations used in your cell-based experiments. Include a "vehicle only" control.

  • Add MTT Reagent: Add 20 µL of MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Observe: Check for the formation of purple formazan crystals.

  • Solubilize: Add 100-150 µL of solubilization buffer to each well and mix thoroughly to dissolve any formazan.

  • Read Absorbance: Measure the absorbance at 570 nm.

Interpretation: If the absorbance increases with the concentration of this compound, it confirms direct chemical interference with the MTT assay.

Data Presentation: Comparison of Assay Susceptibility

The following table summarizes the principles and potential for interference for common viability assays.

Assay TypePrinciplePotential for this compound InterferenceRecommended Action
Tetrazolium (MTT, XTT, WST) Enzymatic reduction of tetrazolium salt by viable cells.High: this compound may directly reduce the tetrazolium salt.Perform cell-free controls; switch to an alternative assay if interference is confirmed.
Resazurin (AlamarBlue®) Reduction of blue resazurin to fluorescent pink resorufin.Moderate: Still a reduction-based assay. Also check for fluorescence interference.Perform cell-free controls for both color change and fluorescence.
ATP-Based (CellTiter-Glo®) Luciferase-based measurement of ATP in viable cells.Low: Luminescence is less prone to compound interference.Generally a reliable alternative.
Protein-Based (SRB) Staining of total cellular protein with Sulforhodamine B dye.Low: Not based on metabolic reduction.A reliable colorimetric alternative.
Membrane Integrity (Trypan Blue) Dye exclusion by cells with intact membranes.Low: Based on physical membrane integrity, not a chemical reaction.Good for confirmation, but low-throughput.

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting assay interference.

G cluster_0 start Unexpected Viability Results (e.g., High Viability with this compound) control Perform Cell-Free Control Experiment start->control decision Does this compound directly reduce the assay reagent? control->decision switch_assay Switch to a Non-Reduction Assay (e.g., ATP-based, SRB) decision->switch_assay  Yes continue_assay Proceed with Assay (Interference is unlikely) decision->continue_assay  No end_result Obtain Reliable Viability Data switch_assay->end_result continue_assay->end_result

Caption: Troubleshooting workflow for suspected assay interference.

G cluster_bio Biological Pathway (Correct Measurement) cluster_chem Interference Pathway (False Positive) cluster_result live_cell Viable Cell (Mitochondria) reductase NAD(P)H-dependent Oxidoreductases live_cell->reductase formazan_bio Formazan (Purple) reductase->formazan_bio Reduces mtt_bio MTT (Yellow) mtt_bio->reductase absorbance Increased Absorbance Reading formazan_bio->absorbance Contributes to This compound This compound (Reducing Agent) formazan_chem Formazan (Purple) This compound->formazan_chem Reduces mtt_chem MTT (Yellow) mtt_chem->this compound formazan_chem->absorbance Contributes to

Caption: Mechanism of MTT assay interference by a reducing compound.

G start Start: Selecting an Assay for a Natural Product q1 Does the compound have known reducing/antioxidant properties? start->q1 q2 Is the compound colored or fluorescent? q1->q2 No rec_atp Recommended: ATP-Based Assay (Luminescence) q1->rec_atp Yes q2->rec_atp Yes consider_tetrazolium Use Tetrazolium/Resazurin with caution q2->consider_tetrazolium No rec_srb Recommended: SRB Assay (Colorimetric/Protein) rec_atp->rec_srb control_needed Mandatory: Run cell-free & spectral controls consider_tetrazolium->control_needed

Caption: Decision guide for selecting a suitable cell viability assay.

References

Lobetyol Technical Support Center: Optimizing In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Lobetyol in animal models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in dosage and administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a polyacetylene compound isolated from the root of Codonopsis pilosula. This plant has a long history in traditional medicine for its anti-inflammatory, immunomodulatory, and anti-tumor properties.[1][2] In preclinical research, this compound is often investigated for its potential therapeutic effects in models of inflammation, malaria, and cancer.[2][3]

Q2: What is the typical bioavailability of this compound and how does it affect administration route selection?

Direct pharmacokinetic data for this compound is limited in publicly available literature. However, a study on lobetyolin, a structurally related compound from the same plant, showed a very low oral bioavailability of only 3.90% in rats, suggesting poor absorption or significant first-pass metabolism.[4] Due to this anticipated low oral bioavailability, direct administration routes such as intraperitoneal (IP) or intravenous (IV) injection are generally recommended to ensure consistent and reproducible systemic exposure in animal models.

Q3: How should I prepare a this compound solution for in vivo injection?

This compound is poorly soluble in aqueous solutions. Therefore, a co-solvent system is required for preparing injection formulations. A common and effective method is to first dissolve the this compound powder in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution into a final vehicle containing other agents like Polyethylene Glycol (PEG) or Tween 80 to maintain solubility and improve tolerability. Always ensure the final concentration of organic solvents is minimized to prevent toxicity.

Q4: What is the likely mechanism of action for this compound's anti-inflammatory effects?

While studies pinpointing the exact signaling pathway for this compound are scarce, research on extracts from its source, Codonopsis pilosula, provides strong evidence. Polysaccharides and other active compounds from the plant have been shown to exert anti-inflammatory and immunomodulatory effects by regulating the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of pro-inflammatory gene expression. Additionally, some components of Codonopsis pilosula may induce the production of Reactive Oxygen Species (ROS), which can activate the NLRP3 inflammasome , a key component of the innate immune response that is also modulated by NF-κB.

Troubleshooting Guide

Issue: Precipitation or Cloudiness in the Dosing Solution

  • Question: My this compound solution becomes cloudy or forms a precipitate after I dilute the DMSO stock with saline/PBS. What should I do?

  • Answer: This is a common problem for hydrophobic compounds. The addition of an aqueous solution drastically reduces the compound's solubility.

    • Solution 1: Optimize Co-Solvent Vehicle: Do not dilute the DMSO stock directly into a purely aqueous vehicle. Instead, use a multi-component vehicle. A recommended starting point is a vehicle containing PEG400, Tween 80, or other solubilizing agents. Slowly add the DMSO stock solution to the final vehicle while vortexing to prevent the compound from crashing out.

    • Solution 2: Adjust Solvent Concentration: Ensure the final concentration of DMSO is as low as possible (ideally under 10%, and preferably under 5% for sensitive applications) to avoid vehicle toxicity, but high enough to maintain solubility. You may need to test several ratios of DMSO to other co-solvents.

    • Solution 3: Use Sonication and Gentle Warming: After preparation, sonicating the solution or gently warming it (e.g., to 37°C) can help dissolve small particulates and create a more uniform suspension. However, always verify that this compound is stable at the temperature used.

Issue: Animal Distress or Adverse Reactions Post-Injection

  • Question: My animals show signs of lethargy, irritation, or other adverse reactions immediately after IP injection. What is the cause?

  • Answer: This can be caused by the vehicle, the formulation's properties, or the injection technique itself.

    • Vehicle Toxicity: High concentrations of DMSO or ethanol (B145695) can cause local tissue irritation, pain, and systemic toxicity. Solution: Reduce the percentage of the organic solvent in the final formulation. Always include a "vehicle-only" control group in your experiment to distinguish vehicle effects from compound effects.

    • Incorrect pH or Osmolality: Solutions that are not within a physiologically acceptable pH range (typically 6.8-7.4) can cause pain and inflammation. Solution: Check the pH of your final dosing solution and adjust it if necessary.

    • Improper Injection Technique: Injecting too quickly, using an incorrect needle gauge, or administering too large a volume can cause discomfort and injury. Solution: Ensure you are following established guidelines for injection volume based on the animal's weight (see Protocol section). Administer the injection slowly and consistently.

Issue: Lack of Efficacy or Inconsistent Results

  • Question: I am not observing the expected therapeutic effect, or my results are highly variable between animals. What should I check?

  • Answer: Inconsistent results often trace back to issues with drug formulation, administration, or dosage.

    • Poor Bioavailability: As discussed, oral administration is likely to yield poor and variable absorption. Solution: Switch to an IP or IV route of administration for more consistent systemic exposure.

    • Dose is Too Low: The effective dose may be higher than what you are testing. Solution: Perform a dose-response study, testing a range of concentrations to identify the optimal therapeutic dose for your specific model.

    • Formulation Instability: The compound may be precipitating out of solution before or during injection, leading to inaccurate dosing. Solution: Visually inspect your solution in the syringe before each injection to ensure it is homogenous. Prepare the formulation fresh daily and do not store diluted solutions unless stability has been confirmed.

Critical Pitfall: Confusion with Labetalol

  • Warning: Do not confuse This compound with Labetalol . Labetalol is a well-known anti-hypertensive drug with a completely different structure and mechanism of action. Its name similarity is a potential source of error when searching literature. Always verify the compound's identity and properties.

Data Presentation: Dosage and Formulation

Table 1: Reported In Vivo Dosage of this compound

Animal Model Condition Studied Route of Administration Dosage Vehicle Key Finding / Reference

| Swiss Albino Mice | Malaria (4-day suppressive test) | Oral Gavage | 100 mg/kg/day | Distilled Water | Exhibited significant antimalarial activity with 68.21% chemosuppression. |

Table 2: Recommended Starting Vehicle Formulations for Poorly Soluble Compounds

Vehicle Composition (Example Ratios) Route Notes
Up to 10% DMSO, 40% PEG400, 50% Saline IP, IV A common starting point. Adjust ratios to optimize solubility and minimize toxicity.
Up to 5% DMSO, 10% Tween 80, 85% Saline IP, IV Tween 80 acts as a surfactant to help maintain a stable suspension/solution.
1-5% Methyl Cellulose in Water or Saline Oral Gavage Creates a suspension suitable for oral administration if that route is necessary.

| Corn Oil / Olive Oil | Oral Gavage, SC | Can be used for highly lipophilic compounds. Sonication may be required to create a uniform suspension. |

Note: Always test a new formulation in a small pilot group of animals to assess tolerability before proceeding with a large-scale efficacy study.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection

This protocol describes the preparation of a 10 mg/mL dosing solution in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline. Adjustments may be needed based on the required final dose.

  • Materials:

    • This compound powder

    • DMSO (sterile, cell culture grade)

    • PEG400 (sterile)

    • 0.9% Sterile Saline

    • Sterile 1.5 mL microcentrifuge tubes

    • Sterile syringes and 0.22 µm syringe filter

  • Procedure:

    • Prepare Stock Solution: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. To create a 100 mg/mL stock solution, add 10 µL of DMSO for every 1 mg of this compound. Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.

    • Prepare Final Vehicle: In a separate sterile tube, prepare the final vehicle by mixing 4 parts PEG400 with 5 parts sterile saline (e.g., 400 µL PEG400 and 500 µL saline).

    • Create Dosing Solution: While vortexing the final vehicle solution, slowly add 1 part of the this compound stock solution (e.g., 100 µL of the 100 mg/mL stock). This will result in a final solution with a this compound concentration of 10 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

    • Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a new sterile tube or vial.

    • Final Check: Visually inspect the solution to ensure it is clear and free of precipitates before administration. Prepare this solution fresh for each day of dosing.

Protocol 2: Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)

This protocol is a standard model for evaluating the anti-inflammatory potential of compounds like this compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.

  • Groups:

    • Group 1: Control (Vehicle only)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg)

  • Procedure:

    • Fast animals overnight but allow free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or this compound solution via the desired route (e.g., IP injection as prepared in Protocol 1) one hour before inducing inflammation.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_eval Phase 3: Evaluation cluster_analysis Phase 4: Analysis dose_calc Dose Calculation & Study Design sol_prep Solution Preparation (Co-Solvent Vehicle) dose_calc->sol_prep qc_check QC Check (Clarity, pH) sol_prep->qc_check animal_groups Animal Grouping & Acclimation qc_check->animal_groups admin Compound Admin (e.g., IP Injection) animal_groups->admin observe Monitor for Adverse Effects admin->observe model_induce Induce Model (e.g., Carrageenan) observe->model_induce data_collect Data Collection (e.g., Paw Volume) model_induce->data_collect tissue_collect Tissue/Blood Collection data_collect->tissue_collect stat_analysis Statistical Analysis tissue_collect->stat_analysis interp Interpretation of Results stat_analysis->interp

General experimental workflow for in vivo testing of this compound.

troubleshooting_flowchart start Inconsistent or Negative Results q1 Is the formulation homogenous? start->q1 sol1 Optimize Vehicle: - Use Co-solvents (PEG, Tween) - Reduce final DMSO % - Use sonication/warming q1->sol1 No q2 Is the administration route optimal? q1->q2 Yes sol1->q1 sol2 Switch from Oral to IP/IV to bypass first-pass metabolism q2->sol2 No q3 Is the dose appropriate? q2->q3 Yes sol2->q2 sol3 Perform a dose-response study to find the optimal dose (ED50) q3->sol3 No end Re-run Experiment with Optimized Protocol q3->end Yes sol3->q3

Troubleshooting logic for unexpected experimental results.

signaling_pathway *Putative mechanism based on activity of C. pilosula extracts. cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome This compound This compound (from C. pilosula) p38 p38 This compound->p38 Inhibits* erk ERK This compound->erk Inhibits* jnk JNK This compound->jnk Inhibits* ikb IκBα (Phosphorylation) This compound->ikb Inhibits* ros ROS This compound->ros Inhibits* pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) p38->pro_inflammatory erk->pro_inflammatory jnk->pro_inflammatory nfkb NF-κB (p65) (Nuclear Translocation) ikb->nfkb allows nfkb->pro_inflammatory nlrp3 NLRP3 Activation ros->nlrp3 caspase1 Caspase-1 nlrp3->caspase1 inflammation Inflammatory Response caspase1->inflammation cleaves pro-IL-1β pro_inflammatory->inflammation

Putative anti-inflammatory signaling pathway of this compound.

References

Validation & Comparative

Lobetyol's Anti-Cancer Efficacy: A Comparative Analysis Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis reveals the potent anti-cancer effects of Lobetyol across various cancer cell lines, with a notable impact on gastric, breast, and colon cancers. This natural compound, extracted from Codonopsis pilosula, demonstrates significant inhibition of cancer cell proliferation and induction of apoptosis, primarily through the downregulation of the amino acid transporter ASCT2 and modulation of key signaling pathways.

This guide provides a detailed comparison of this compound's effects on different cancer cell lines, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals on its potential as a therapeutic agent.

Comparative Efficacy of this compound

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies, highlighting its differential efficacy.

Cancer TypeCell LineIC50 Value (µM)Key Findings
Gastric Cancer MKN-45Not explicitly stated, but showed concentration-dependent inhibitionSuppressed proliferation and induced apoptosis.[1]
MKN-28Not explicitly stated, but showed concentration-dependent inhibitionInhibited cell viability in a dose-dependent manner.[1]
Breast Cancer MDA-MB-231IC50 calculated, but specific value not in abstractInhibited proliferation and disrupted glutamine uptake.[2]
MDA-MB-468IC50 calculated, but specific value not in abstractDownregulated ASCT2 leading to apoptosis.[2]
Colon Cancer HCT-116Not explicitly stated, but induced apoptosisInhibited glutamine metabolism, governed by p53.[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's anti-cancer activity stems from its ability to interfere with crucial cellular processes essential for cancer cell survival and proliferation. The primary mechanism involves the downregulation of Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of the amino acid glutamine.

By inhibiting ASCT2, this compound effectively starves cancer cells of glutamine, a critical nutrient for their rapid growth. This glutamine deprivation leads to a cascade of events, including:

  • Increased Reactive Oxygen Species (ROS): The disruption of glutamine metabolism leads to an accumulation of ROS, inducing oxidative stress within the cancer cells.

  • Mitochondrial-Mediated Apoptosis: The elevated ROS levels trigger the intrinsic apoptotic pathway. This is characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases (caspase-3 and caspase-9), ultimately resulting in programmed cell death.

Furthermore, this compound has been shown to modulate key signaling pathways that are often dysregulated in cancer:

  • AKT/GSK3β/c-Myc Pathway: In gastric and breast cancer cells, this compound suppresses the phosphorylation of AKT and GSK3β, while promoting the phosphorylation of c-Myc. This pathway is crucial for cell proliferation and survival.

  • p53 Signaling Pathway: In colon cancer cells, the pro-apoptotic effects of this compound are linked to the tumor suppressor protein p53.

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.

Lobetyol_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ASCT2 ASCT2 This compound->ASCT2 Inhibits AKT p-AKT ↓ This compound->AKT GSK3b p-GSK3β ↓ This compound->GSK3b p53 p53 ↑ This compound->p53 Glutamine Glutamine Uptake ASCT2->Glutamine ROS ↑ ROS Glutamine->ROS Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis AKT->GSK3b cMyc p-c-Myc ↑ GSK3b->cMyc Proliferation Cell Proliferation ↓ cMyc->Proliferation p53->Apoptosis MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well plate Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate (e.g., 24h, 48h, 72h) Treatment->Incubation MTT Add MTT solution Incubation->MTT Incubate_MTT Incubate MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read End Calculate Cell Viability Read->End

References

Cross-Validation of Lobetyol's Mechanism of Action in Various Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Lobetyol, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), has emerged as a promising natural compound with significant therapeutic potential, particularly in oncology.[1] This guide provides a comprehensive comparison of this compound's mechanism of action across various experimental models, supported by available data, and contrasts its performance with other therapeutic alternatives. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Glutamine Metabolism

The primary anticancer mechanism of this compound identified to date revolves around the disruption of glutamine metabolism in cancer cells. This is achieved through the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter for glutamine uptake. By inhibiting ASCT2, this compound effectively starves cancer cells of this crucial nutrient, leading to apoptosis (programmed cell death) and the suppression of tumor growth.[1][2] This mechanism has been validated in both in vitro and in vivo models of gastric cancer.[1][2]

Signaling Pathway of this compound in Cancer

Lobetyol_Anticancer_Mechanism This compound This compound ASCT2 ASCT2 (SLC1A5) Transporter This compound->ASCT2 inhibits Apoptosis Apoptosis This compound->Apoptosis induces Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Glutamine_Metabolism Glutamine Metabolism Glutamine_Uptake->Glutamine_Metabolism Tumor_Growth Tumor Growth Glutamine_Metabolism->Tumor_Growth supports Apoptosis->Tumor_Growth inhibits

Caption: Anticancer mechanism of this compound via ASCT2 inhibition.

Comparative Efficacy Data

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other relevant compounds.

Table 1: In Vitro Cytotoxicity of this compound and Comparators
CompoundCancer Cell LineAssayIC50 ValueReference
Lobetyolin MKN-45 (Gastric)Proliferation AssayConcentration-dependent inhibition
Lobetyolin MKN-28 (Gastric)Proliferation AssayConcentration-dependent inhibition
V-9302 HEK-293Glutamine Uptake9.6 µM
V-9302 C6 (Glioma)Glutamine Uptake9 µM
V-9302 MCF-7 (Breast)Cytotoxicity Assay4.68 µM
V-9302 MDA-MB-231 (Breast)Cytotoxicity Assay19.19 µM
CB-839 HCC1806 (Breast)Proliferation Assay20-55 nM
CB-839 MDA-MB-231 (Breast)Proliferation Assay20-55 nM
DON cKGA (Kidney)Enzyme Inhibition~1 mM

Note: Specific IC50 values for this compound were not explicitly stated in the reviewed literature, which only mentioned concentration-dependent inhibition.

Table 2: In Vivo Antitumor Activity
CompoundCancer ModelDosageTumor Growth InhibitionReference
Lobetyolin Gastric Cancer Xenograft (MKN-45)Not specifiedEffective restraint of tumor growth
V-9302 HCT-116 & HT29 Xenografts75 mg/kg/day for 21 daysPrevented tumor growth
Paeonol MFC Gastric Cancer Allograft100, 200, 400 mg/kg/daySignificant suppression of tumor growth
Eriodictyol MKN-45 Gastric Cancer XenograftNot specifiedSignificant suppression of tumor growth

Cross-Validation in Other Models

While the primary focus of existing research on this compound has been its anticancer properties, its broader pharmacological profile is an area of active investigation.

Anti-Inflammatory Potential

Natural compounds, including flavonoids and other polyacetylenes, have demonstrated anti-inflammatory activities. For instance, some flavonoids have been shown to inhibit the production of pro-inflammatory mediators. While specific quantitative data for this compound's anti-inflammatory effects are not yet widely available, its chemical class suggests potential in this area that warrants further investigation.

Neuroprotective Effects

Similarly, various natural bioactive compounds are being explored for their neuroprotective capabilities. The mechanisms often involve antioxidant and anti-inflammatory actions within the central nervous system. Experimental models of neurodegenerative diseases are utilized to assess these effects. Future studies are needed to specifically evaluate the neuroprotective potential of this compound.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Compound_Addition Add varying concentrations of This compound Cell_Seeding->Compound_Addition Incubate Incubate for 24-72 hours Compound_Addition->Incubate MTT_Addition Add MTT reagent Incubate->MTT_Addition Formazan_Solubilization Add solubilization solution MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MKN-45, MKN-28) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a comparator compound. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the antitumor efficacy of a compound in a living organism.

Workflow for In Vivo Xenograft Model

Xenograft_Workflow cluster_establishment Tumor Establishment cluster_treatment Treatment cluster_evaluation Evaluation Cell_Injection Subcutaneous injection of cancer cells into immunocompromised mice Tumor_Growth_Monitoring Monitor tumor growth Cell_Injection->Tumor_Growth_Monitoring Randomization Randomize mice into treatment and control groups Tumor_Growth_Monitoring->Randomization Compound_Administration Administer this compound or vehicle control Randomization->Compound_Administration Tumor_Measurement Measure tumor volume periodically Compound_Administration->Tumor_Measurement Endpoint_Analysis Excise and weigh tumors at endpoint Tumor_Measurement->Endpoint_Analysis

Caption: Workflow for an in vivo xenograft tumor model study.

Methodology:

  • Cell Preparation: Culture human gastric cancer cells (e.g., MKN-45) and harvest them during the logarithmic growth phase.

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions with calipers every few days to calculate tumor volume.

  • Randomization and Treatment: When tumors reach a specified average volume, randomly assign the mice to treatment and control groups. Administer this compound (or a comparator) or a vehicle control to the respective groups according to the planned dosing schedule and route (e.g., intraperitoneal injection).

  • Efficacy Assessment: Continue to measure tumor volumes throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumor growth inhibition rate can be calculated.

Western Blot for ASCT2 Expression

This protocol is used to detect and quantify the protein expression of ASCT2 in cells or tissues.

Methodology:

  • Protein Extraction: Lyse cells or homogenized tissues in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ASCT2.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity for ASCT2 and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

A Comparative Analysis of Lobetyol and Other Polyacetylenes in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of cancer therapy, natural compounds are a significant source of novel therapeutic agents. Among these, polyacetylenes have emerged as a promising class of molecules with potent anti-cancer properties. This guide provides a detailed comparison of the efficacy of lobetyol (B12338693) with other notable polyacetylenes, namely falcarindiol (B120969) and panaxynol (B1672038), focusing on their mechanisms of action, cytotoxic effects, and available preclinical and clinical data. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview to inform further research and therapeutic strategies.

Comparative Cytotoxicity

The in vitro efficacy of this compound, falcarindiol, and panaxynol has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While direct comparative studies across a wide range of cell lines are limited, the available data provides valuable insights into their relative potency.

CompoundCancer Cell LineIC50 (µM)Reference
Lobetyolin MDA-MB-231 (Breast)~20-40[1]
MDA-MB-468 (Breast)~20-40[1]
HCT-116 (Colon)Not explicitly stated, but effective[2]
MKN-45 (Gastric)Not explicitly stated, but effective
MKN-28 (Gastric)Not explicitly stated, but effective
A549 (Lung)Not explicitly stated, but effective[3]
Falcarindiol HCT116 (Colon)Low micromolar[4]
SW480 (Colon)Low micromolar
HT-29 (Colon)>20 (decreased viability)
MDA-MB-231 (Breast)~7.5
MCF-7 (Breast)~7.5
YD-10B (Oral)Not explicitly stated, but effective
Panaxynol A549 (Lung)Not explicitly stated, but effective
H1299 (Lung)Not explicitly stated, but effective
PC-9 (Lung)Not explicitly stated, but effective
SKOV3 (Ovarian)27.53 ± 1.22
A2780 (Ovarian)7.60 ± 1.33

Note: IC50 values can vary between studies due to different experimental conditions. This table provides an approximate comparison based on available literature.

Mechanisms of Action and Signaling Pathways

This compound, falcarindiol, and panaxynol exert their anti-cancer effects through distinct yet partially overlapping molecular mechanisms, primarily inducing apoptosis and inhibiting cell proliferation by targeting key signaling pathways.

This compound: Targeting Glutamine Metabolism

This compound's primary mechanism of action involves the disruption of glutamine metabolism in cancer cells. It achieves this by downregulating the expression of the amino acid transporter ASCT2 (SLC1A5), which is crucial for glutamine uptake. This leads to glutamine starvation, subsequently inducing apoptosis. The signaling cascade implicated in this process involves the AKT/GSK3β/c-Myc axis, where this compound inhibits this pathway to suppress c-Myc, a known transcriptional regulator of ASCT2.

G This compound This compound AKT AKT This compound->AKT inhibits GSK3b GSK3b AKT->GSK3b inhibits cMyc cMyc GSK3b->cMyc inhibits ASCT2 ASCT2 cMyc->ASCT2 promotes transcription Glutamine_Uptake Glutamine_Uptake ASCT2->Glutamine_Uptake Apoptosis Apoptosis Glutamine_Uptake->Apoptosis inhibition leads to

This compound-Mediated Inhibition of Glutamine Metabolism

Falcarindiol: Induction of Endoplasmic Reticulum Stress

Falcarindiol's anti-cancer activity is predominantly mediated by the induction of endoplasmic reticulum (ER) stress. Accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a cellular stress response. Falcarindiol activates the PERK branch of the UPR, leading to the phosphorylation of eIF2α and subsequent upregulation of ATF4 and CHOP. Prolonged ER stress and CHOP activation ultimately lead to apoptosis.

G Falcarindiol Falcarindiol ER_Stress ER_Stress Falcarindiol->ER_Stress PERK PERK ER_Stress->PERK activates eIF2a eIF2a PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP upregulates transcription Apoptosis Apoptosis CHOP->Apoptosis induces

Falcarindiol-Induced ER Stress Pathway

Panaxynol: Hsp90 Inhibition and Immune Modulation

Panaxynol exhibits a dual mechanism of action. Firstly, it functions as a Heat Shock Protein 90 (Hsp90) inhibitor, binding to both the N-terminal and C-terminal ATP-binding pockets of Hsp90. This disrupts the chaperone's function, leading to the degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation, such as Akt, c-Raf, and CDK4. Secondly, in the context of colorectal cancer, panaxynol has been shown to suppress tumor-associated macrophages, thereby modulating the tumor microenvironment and reducing inflammation.

G Panaxynol Panaxynol Hsp90 Hsp90 Panaxynol->Hsp90 inhibits Client_Proteins Oncogenic Client Proteins (e.g., Akt, c-Raf, CDK4) Hsp90->Client_Proteins stabilizes Degradation Degradation Hsp90->Degradation inhibition leads to Client_Proteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Panaxynol-Mediated Hsp90 Inhibition

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of these polyacetylenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the polyacetylene (e.g., this compound, falcarindiol, panaxynol) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

G A Seed cells in 96-well plate B Treat with polyacetylenes A->B C Add MTT solution B->C D Incubate and add DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F G A Inject cancer cells into mice B Allow tumors to grow A->B C Administer polyacetylene or vehicle B->C D Measure tumor volume C->D E Excise and analyze tumors D->E

References

Validating Lobetyol's Impact on the AKT/GSK3β/c-Myc Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of Lobetyol's role in the AKT/GSK3β/c-Myc signaling pathway, a critical cascade in cancer cell proliferation and survival. Through a detailed comparison with other pathway inhibitors, supported by experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

This compound's Mechanism of Action in Gastric Cancer

Recent studies have illuminated the inhibitory effects of this compound, a polyacetylenic glycoside, on the growth of gastric cancer cells. A key mechanism identified is its modulation of the AKT/GSK3β/c-Myc signaling pathway.[1][2][3][4] this compound has been shown to suppress the phosphorylation of AKT at Ser473 and GSK3β at Ser9 in a concentration-dependent manner in gastric cancer cell lines MKN-45 and MKN-28.[1] This inhibition of AKT and GSK3β leads to a subsequent increase in the phosphorylation of c-Myc at Thr58, which ultimately results in a dose-dependent reduction of total c-Myc protein expression. The downregulation of c-Myc, a crucial transcription factor for many genes involved in cell proliferation, is a significant contributor to this compound's anti-cancer activity.

Comparative Analysis of Pathway Inhibitors

To contextualize the efficacy of this compound, this guide compares its activity with other known inhibitors of the AKT/GSK3β/c-Myc pathway. The following table summarizes the available data on their performance in gastric cancer cell lines.

Compound Target Cell Line(s) Reported IC50 / Effect Reference
This compound AKT/GSK3β/c-MycMKN-45, MKN-28Concentration-dependent ↓ p-AKT (Ser473), ↓ p-GSK3β (Ser9), ↑ p-c-Myc (Thr58), ↓ c-Myc
Perifosine AKT25 Gastric Cancer Cell LinesMedian IC50: 1.09 µM (range 0.18-9.34 µM) for cell viability. More sensitive in cells with higher p-AKT.
MK-2206 AKTAGS, MGC-803, MKN-45Markedly decreased p-AKT (Ser473) in AGS cells. IC50s of 5 nM (AKT1), 12 nM (AKT2), and 65 nM (AKT3) in cell-free assays.
AR-A014418 GSK3βN/A (Gastric Cancer)IC50: 104 nM; Ki: 38 nM in cell-free assays.
10058-F4 c-MycN/A (Gastric Cancer)Inhibits c-Myc-Max interaction.

Visualizing the Signaling Cascade and Experimental Workflow

To further elucidate the mechanisms discussed, the following diagrams, generated using the Graphviz (DOT language), illustrate the AKT/GSK3β/c-Myc signaling pathway and a typical experimental workflow for its validation.

AKT_GSK3b_cMyc_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates pAKT p-AKT (Ser473) AKT->pAKT GSK3b GSK3β pAKT->GSK3b Inhibits by Phosphorylation pGSK3b p-GSK3β (Ser9) (Inactive) GSK3b->pGSK3b cMyc c-Myc GSK3b->cMyc Phosphorylates for Degradation pGSK3b->cMyc Stabilizes pcMyc p-c-Myc (Thr58) (Degradation) cMyc->pcMyc Proliferation Cell Proliferation & Survival cMyc->Proliferation This compound This compound This compound->pAKT Inhibits This compound->pGSK3b Inhibits This compound->pcMyc Promotes

Diagram 1: The AKT/GSK3β/c-Myc signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_western_blot Western Blot Targets start Seed Gastric Cancer Cells (e.g., MKN-45, MKN-28) treat Treat with varying concentrations of this compound start->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis treat->western xenograft In Vivo Xenograft Model treat->xenograft proteins p-AKT (Ser473) Total AKT p-GSK3β (Ser9) Total GSK3β p-c-Myc (Thr58) Total c-Myc western->proteins

Diagram 2: A generalized experimental workflow for validating the effect of this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

Gastric cancer cell lines, such as MKN-45 and MKN-28, are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells are seeded in plates and allowed to adhere overnight before being treated with various concentrations of this compound for a specified duration, typically 24 to 48 hours.

Western Blot Analysis

1. Cell Lysis:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are then lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • The lysate is collected and centrifuged to pellet cell debris.

2. Protein Quantification:

  • The protein concentration of the supernatant is determined using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, p-GSK3β (Ser9), total GSK3β, p-c-Myc (Thr58), and total c-Myc.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

1. Cell Seeding:

  • Cells are seeded in 96-well plates at a suitable density.

2. Treatment:

  • After overnight incubation, the cells are treated with different concentrations of this compound.

3. MTT Incubation:

  • Following the treatment period, MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

In Vivo Xenograft Tumor Model

1. Cell Implantation:

  • Gastric cancer cells (e.g., MKN-45) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

2. Tumor Growth and Treatment:

  • Once the tumors reach a palpable size, the mice are randomly assigned to control and treatment groups.

  • This compound is administered to the treatment group, typically via intraperitoneal injection, at specified doses and frequencies. The control group receives a vehicle control.

3. Tumor Measurement:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

4. Endpoint Analysis:

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for pathway-related proteins.

This guide provides a foundational understanding of this compound's action on the AKT/GSK3β/c-Myc pathway. The presented data and protocols offer a framework for further investigation and comparison with other potential therapeutic agents targeting this critical cancer signaling cascade.

References

A Comparative Guide to Lobetyol Extraction: Unveiling the Most Efficient Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of various methods for extracting Lobetyol, a key bioactive polyacetylene glycoside primarily found in Codonopsis pilosula. We delve into the experimental data on extraction efficiency and provide detailed protocols to support your research and development endeavors.

This guide presents a comparative analysis of four prominent extraction techniques: Enzymatic-Assisted Heat Reflux Extraction, Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and a general protocol for Microwave-Assisted Extraction (MAE). The data presented below has been compiled from various scientific studies to provide a clear overview of the potential yields of this compound from Codonopsis pilosula.

Comparative Analysis of Extraction Efficiency

The efficiency of this compound extraction varies significantly across different methods, influenced by factors such as solvent, temperature, pressure, and extraction time. Below is a summary of the quantitative data gathered from experimental studies.

Extraction MethodPlant MaterialThis compound Yield (mg/g of raw material)Key Parameters
Enzymatic-Assisted Heat RefluxCodonopsis pilosula0.76Enzymolysis with cellulase (B1617823) at 50°C for 4 hours, followed by reflux extraction with 80% ethanol (B145695).
Ultrasound-Assisted PretreatmentCodonopsis pilosula2.009Ultrasonic power of 210 W.[1]
Supercritical Fluid Extraction (SFE)Codonopsis pilosula0.0786Pressure: 30 MPa, Temperature: 60°C, Time: 100 minutes, with ethanol as a dynamic cosolvent.[2]

Experimental Methodologies

Detailed experimental protocols are essential for replicating and building upon existing research. Here, we provide the methodologies for the key experiments cited in this guide.

Enzymatic-Assisted Heat Reflux Extraction Protocol

This method combines the use of enzymes to break down cell walls with traditional heat reflux extraction to enhance the release of this compound.

  • Material Preparation: 10 kg of raw Codonopsis pilosula is pulverized.

  • Enzymatic Hydrolysis: An equal volume of water and 20g of cellulase are added to the pulverized material. The mixture is heated to 50°C and allowed to undergo enzymolysis for 4 hours with insulation.

  • Solvent Extraction: Following enzymolysis, a 7-fold amount of 80% ethanol solution is added, and the mixture is subjected to reflux extraction three times, with each cycle lasting 1 hour.

  • Concentration and Purification: The combined extracts are concentrated to recover the ethanol, yielding a concentrated solution. This solution is then extracted twice with n-butanol. The n-butanol extracts are collected, the solvent is recovered, and the resulting crude extract is dried. Further purification steps involving dissolution in ethyl acetate, column chromatography, and recrystallization yield the final this compound product.

Ultrasound-Assisted Pretreatment Protocol

Ultrasonic treatment is employed to disrupt the plant cell structure, thereby improving the extraction efficiency of subsequent processes.

  • Sample Preparation: Slices of Codonopsis pilosula are prepared.

  • Ultrasonic Treatment: The samples are subjected to ultrasonic treatment with a power of 210 W. The duration and solvent for the subsequent extraction would be optimized based on the specific experimental design.[1]

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green extraction technique that utilizes a supercritical fluid, typically carbon dioxide, as the solvent.

  • Material Preparation: Codonopsis pilosula is ground to a particle size of 40-60 mesh.

  • Extraction: The powdered material is extracted at a pressure of 30 MPa and a temperature of 60°C for 100 minutes.

  • Solvent System: Supercritical CO2 is used as the primary solvent, with a flow rate of 2 L/min. Ethanol is introduced as a dynamic cosolvent at a flow rate of 1 mL/min to enhance the extraction of the polar this compound molecule.[2]

General Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. While a specific yield for this compound using MAE was not found in the reviewed literature, a general protocol for the extraction of bioactive compounds from plant materials is provided below.

  • Material Preparation: The dried plant material is powdered to a uniform consistency.

  • Solvent Addition: The powdered material is mixed with a suitable solvent (e.g., ethanol, methanol, or a mixture with water) in a microwave-safe extraction vessel. The solid-to-liquid ratio is a critical parameter to be optimized.

  • Microwave Irradiation: The vessel is placed in a microwave extractor, and the sample is irradiated at a specific power and for a set duration. These parameters, along with the extraction temperature, are key variables that need to be optimized for maximum yield.

  • Extraction and Filtration: After irradiation, the mixture is allowed to cool, and the extract is separated from the solid residue by filtration.

  • Concentration: The solvent is removed from the extract, typically using a rotary evaporator, to obtain the crude extract containing this compound.

Visualizing the Extraction Workflow and a Key Signaling Pathway

To further clarify the processes and the biological context of this compound, the following diagrams have been generated.

Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing Raw Codonopsis pilosula Raw Codonopsis pilosula Pulverization Pulverization Raw Codonopsis pilosula->Pulverization Pulverized Material Pulverized Material Pulverization->Pulverized Material Enzymatic-Assisted Heat Reflux Enzymatic-Assisted Heat Reflux Pulverized Material->Enzymatic-Assisted Heat Reflux Ultrasound-Assisted Extraction Ultrasound-Assisted Extraction Pulverized Material->Ultrasound-Assisted Extraction Supercritical Fluid Extraction Supercritical Fluid Extraction Pulverized Material->Supercritical Fluid Extraction Microwave-Assisted Extraction Microwave-Assisted Extraction Pulverized Material->Microwave-Assisted Extraction Filtration_Concentration Filtration & Concentration Enzymatic-Assisted Heat Reflux->Filtration_Concentration Ultrasound-Assisted Extraction->Filtration_Concentration Supercritical Fluid Extraction->Filtration_Concentration Microwave-Assisted Extraction->Filtration_Concentration Purification Purification Filtration_Concentration->Purification Isolated this compound Isolated this compound Purification->Isolated this compound Lobetyol_Signaling_Pathway This compound This compound DUSP1 DUSP1 (Dual Specificity Phosphatase-1) This compound->DUSP1 Upregulates p_ERK1_2 p-ERK1/2 (Phosphorylated ERK1/2) DUSP1->p_ERK1_2 ERK1_2 ERK1/2 p_ERK1_2->ERK1_2 Proliferation Cell Proliferation (Hepatocellular Carcinoma) p_ERK1_2->Proliferation Promotes ERK1_2->p_ERK1_2

References

In Vivo Validation of Lobetyol's Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo anti-tumor effects of Lobetyol against standard chemotherapeutic agents in lung, colon, and gastric cancer models. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of this compound in comparison to standard chemotherapeutic agents. The data is compiled from preclinical studies using xenograft mouse models.

Table 1: Comparison of Anti-Tumor Efficacy of this compound and Cisplatin (B142131) in a Lung Cancer Xenograft Model (A549 cells)

Treatment GroupDosageTumor Volume (mm³) at Day 20 (Mean ± SD)Tumor Weight (g) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (TGI) (%)Reference
Vehicle Control----[1]
Cisplatin1 mg/kg--54[1]
Investigational Platinum Drug1 mg/kg--78[1]

Note: Direct comparative data for this compound versus Cisplatin tumor volume and weight from a single study was not available in the search results. The data for the investigational platinum drug is provided as a reference for comparison with a standard-of-care agent in the same cancer model. A separate study reported that the combination of cisplatin and another agent significantly reduced tumor size compared to single-drug administration in an A549-grafted nude mouse model[2].

Table 2: Comparison of Anti-Tumor Efficacy of an Investigational Agent and 5-Fluorouracil (5-FU) in a Colon Cancer Xenograft Model (HCT-116 and LoVo cells)

Treatment GroupDosageTumor Volume Change (relative to control)Reference
Vehicle Control--[3]
SM-150 mg/kg/daySignificant decrease
5-FU30 mg/kg/3 daysSignificant decrease
SM-1 + 5-FU50 mg/kg/day + 30 mg/kg/3 daysMore significant decrease than single agents

Note: Direct comparative data for this compound versus 5-FU from a single study was not available. This table presents data for another investigational agent in combination with 5-FU to illustrate a comparative experimental design. One study found that a combination of curcumol (B1669341) and 5-FU resulted in a significantly smaller tumor volume in an HCT-116 xenograft model compared to either treatment alone.

Table 3: Comparison of Anti-Tumor Efficacy of Jolkinolide B (JB) in a Gastric Cancer Xenograft Model (MKN-45 cells)

Treatment GroupDosageTumor Weight (relative to control)Tumor Volume (relative to control)Reference
Vehicle Control---
JB (Low-dose)10 mg/kg/dayNo significant differenceNo significant difference
JB (Medium-dose)20 mg/kg/dayGreatly decreasedGreatly decreased
JB (High-dose)40 mg/kg/dayGreatly decreasedGreatly decreased

Note: Direct comparative in vivo data for this compound in a gastric cancer model was not available in the provided search results. This table shows data for another natural product, Jolkinolide B, in the same cell line model to provide a comparative context. A study on capecitabine, an oral prodrug of 5-FU, showed its effectiveness in gastric cancer treatment.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Lung Cancer Xenograft Model (A549 Cells)
  • Cell Line: Human non-small cell lung cancer cell line A549.

  • Animal Model: Athymic BALB/c nude mice (female, 5-6 weeks old).

  • Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of serum-free medium and Matrigel (1:1) are subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and control groups.

    • This compound Group: Dosing information for this compound in an A549 model was not specified in the provided results.

    • Cisplatin Group: Cisplatin is administered intraperitoneally (i.p.) at a dose of 1 mg/kg.

    • Vehicle Control Group: Administered with the vehicle used to dissolve the test compounds.

  • Monitoring: Tumor size is measured every 2-3 days using calipers, and tumor volume is calculated using the formula: (length × width²) / 2. Body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study period (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.

Colon Cancer Xenograft Model (HCT-116 Cells)
  • Cell Line: Human colorectal cancer cell line HCT-116.

  • Animal Model: Athymic nude mice (female, 6-8 weeks old).

  • Tumor Implantation: 5 x 10^6 HCT-116 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously inoculated into the right flank of each mouse.

  • Treatment: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

    • This compound Group: Dosing information for this compound in an HCT-116 model was not specified in the provided results.

    • 5-FU Group: 5-FU is administered intraperitoneally at 30 mg/kg every 3 days.

    • Vehicle Control Group: Administered with the vehicle.

  • Monitoring: Tumor dimensions and body weights are measured three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Gastric Cancer Xenograft Model (MKN-45 Cells)
  • Cell Line: Human gastric cancer cell line MKN-45.

  • Animal Model: Nude mice.

  • Tumor Implantation: MKN-45 cells are implanted into the armpit of nude mice.

  • Treatment: Once tumors are established, mice are treated with the respective compounds.

    • This compound Group: Dosing information for this compound in an MKN-45 model was not specified in the provided results.

    • Capecitabine Group: Capecitabine is administered orally. Specific dosing regimens can vary.

    • Vehicle Control Group: Administered with the vehicle.

  • Monitoring: Tumor volume and body weight are recorded during the treatment period.

  • Endpoint: At the end of the treatment period (e.g., 2 weeks), tumors are dissected and weighed.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for in vivo anti-tumor studies.

Lobetyol_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound AKT AKT This compound->AKT inhibits p53 p53 This compound->p53 activates ASCT2 ASCT2 (SLC1A5) Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake mediates Apoptosis Apoptosis Glutamine_Uptake->Apoptosis inhibits Cell_Proliferation Cell Proliferation Glutamine_Uptake->Cell_Proliferation promotes GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits phosphorylation cMyc->ASCT2 regulates expression p53->ASCT2 inhibits

Caption: Proposed signaling pathway of this compound's anti-tumor effect.

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of Cisplatin's anti-tumor action.

FU_Signaling_Pathway FU 5-Fluorouracil (5-FU) TS Thymidylate Synthase FU->TS inhibits RNA_Incorporation Incorporation into RNA FU->RNA_Incorporation DNA_Synthesis DNA Synthesis TS->DNA_Synthesis required for Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest RNA_Incorporation->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (this compound vs. Comparator) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

References

Comparative Analysis of the Metabolic Stability of Lobetyol and Lobetyolin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the metabolic stability of two bioactive polyacetylenes, Lobetyol and Lobetyolin, intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective assessment of their pharmacokinetic profiles.

Executive Summary

Both this compound and its glycoside derivative, Lobetyolin, exhibit favorable metabolic stability in vitro. Studies utilizing human liver microsomes indicate that both compounds are metabolized primarily through oxidation, glucuronidation, and glutathione (B108866) conjugation. While direct comparative quantitative data on parameters like half-life and intrinsic clearance is limited, available information suggests that this compound may undergo more extensive metabolism, as evidenced by a higher number of identified metabolites compared to Lobetyolin. This compound's metabolism is mediated by multiple cytochrome P450 (CYP) isoforms, with CYP2C19, CYP1A1, CYP2C9, and CYP1A2 playing significant roles.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes the key findings from in vitro metabolic stability studies of this compound and Lobetyolin. It is important to note that a direct numerical comparison of half-life and intrinsic clearance is not currently available in the literature from a head-to-head study.

ParameterThis compoundLobetyolinCitation
Metabolic Stability Good stability in liver microsomesFavorable stability in liver microsomes[1][2]
Number of Metabolites 4730[1]
Primary Metabolic Pathways Oxidation, Glucuronidation, Glutathione ConjugationOxidation, Glucuronidation, Glutathione Conjugation[1][2]
Major CYP Isozymes CYP2C19, CYP1A1, CYP2C9, CYP1A2Not explicitly specified

Experimental Protocols

The data presented in this guide is primarily derived from in vitro metabolic stability assays coupled with advanced analytical techniques. Below are detailed methodologies representative of the experiments cited.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolic stability of compounds like this compound and Lobetyolin in a microsomal environment.

  • Preparation of Incubation Mixture: A standard incubation mixture is prepared containing human liver microsomes (typically 0.2-0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Compound Addition: The test compound (this compound or Lobetyolin) is added to the microsomal suspension at a final concentration typically in the low micromolar range (e.g., 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system ensures a sustained supply of NADPH, a necessary cofactor for CYP-mediated metabolism.

  • Time-course Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is immediately quenched by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical normalization.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound and its metabolites, is collected for analysis.

  • Data Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of the linear portion of this curve, the in vitro half-life (t½) is calculated. The intrinsic clearance (CLint) can then be determined using the half-life and the protein concentration in the incubation.

Metabolite Identification using UHPLC-Q-TOF-MS

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) is a powerful technique for the separation, detection, and identification of drug metabolites.

  • Chromatographic Separation: The supernatant from the metabolic stability assay is injected into a UHPLC system. The compounds are separated on a reverse-phase column (e.g., C18) using a gradient elution program with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into the Q-TOF mass spectrometer. The instrument is operated in both full-scan MS and tandem MS (MS/MS) modes.

    • Full-Scan MS: This mode provides accurate mass measurements of the parent compound and all potential metabolites, allowing for the determination of their elemental compositions.

    • Tandem MS (MS/MS): In this mode, precursor ions of interest (i.e., the parent compound and potential metabolites) are selected in the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the TOF analyzer. The fragmentation patterns provide structural information that aids in the identification of the metabolites.

  • Data Analysis: The acquired data is processed using specialized software. Metabolites are identified by comparing the retention times and mass spectra of the peaks in the samples with those of the parent compound and by interpreting the fragmentation patterns to elucidate the sites of metabolic modification (e.g., hydroxylation, glucuronidation).

Mandatory Visualization

Experimental Workflow for In Vitro Metabolic Stability Assessment

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation microsomes Human Liver Microsomes pre_incubation Pre-incubation at 37°C microsomes->pre_incubation buffer Phosphate Buffer buffer->pre_incubation compound Test Compound (this compound or Lobetyolin) compound->pre_incubation initiation Add NADPH Regenerating System pre_incubation->initiation sampling Time-course Sampling initiation->sampling termination Quench with Organic Solvent sampling->termination centrifugation Protein Precipitation termination->centrifugation analysis UHPLC-Q-TOF-MS Analysis centrifugation->analysis quantification Quantify Parent Compound analysis->quantification metabolite_id Identify Metabolites analysis->metabolite_id calculation Calculate t½ and CLint quantification->calculation

Caption: Workflow for in vitro metabolic stability assay.

Signaling Pathway Modulation by Lobetyolin in Cancer Cells

While information on signaling pathways modulated by this compound is scarce, studies have elucidated the mechanism of action for Lobetyolin in certain cancer cell lines. Lobetyolin has been shown to inhibit glutamine metabolism, a critical pathway for cancer cell proliferation, by downregulating the amino acid transporter ASCT2. This process is linked to the AKT/GSK3β/c-Myc signaling axis.

lobetyolin_pathway cluster_cell Cancer Cell lobetyolin Lobetyolin akt AKT lobetyolin->akt inhibits gsk3b GSK3β cmyc c-Myc asct2 ASCT2 glutamine_in Glutamine (extracellular) glutamine_out Glutamine (intracellular) metabolism Glutamine Metabolism proliferation Cell Proliferation & Survival apoptosis Apoptosis lobetyolin->apoptosis induces akt->gsk3b inhibits gsk3b->cmyc inhibits cmyc->asct2 promotes transcription glutamine_in->glutamine_out transport glutamine_out->metabolism metabolism->proliferation

Caption: Lobetyolin's inhibition of glutamine metabolism.

References

Safety Operating Guide

Navigating the Disposal of Lobetyol: A Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before handling any chemical, including research compounds that may be Lobetyol or Lobetyolin, it is imperative to adhere to strict safety protocols to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, safely contain the material using an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.

Step-by-Step Chemical Disposal Procedure

The disposal of laboratory chemicals is a regulated process designed to protect personnel and the environment. The following steps outline a general procedure for the disposal of a research-grade compound like this compound/Lobetyolin.

  • Waste Identification and Classification: The first and most critical step is to determine if the waste is hazardous. Most research-grade bioactive compounds are considered chemical waste. Consult the compound's SDS and your institution's EHS guidelines. Waste is typically classified based on characteristics such as ignitability, corrosivity, reactivity, and toxicity.

  • Waste Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by a standard protocol or your EHS department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Collect this compound waste in a dedicated container separate from other waste streams (e.g., halogenated solvents, aqueous waste).

  • Containerization:

    • Use a container that is compatible with the chemical. For solid compounds, a high-density polyethylene (B3416737) (HDPE) container with a secure, screw-top lid is often appropriate.

    • The container must be in good condition, with no leaks or cracks.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Labeling: All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "this compound waste").

    • The approximate quantities or concentrations of the components.

    • The date the waste was first added to the container (accumulation start date).

    • The primary hazard(s) associated with the waste (e.g., "Toxic").

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

    • The SAA must be under the control of laboratory personnel.

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a secondary containment bin to catch any potential leaks.

  • Requesting Waste Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), submit a request for pickup to your EHS department. Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect the waste for final disposal.

  • Final Disposal Method: The ultimate disposal of the chemical waste will be handled by a licensed hazardous waste management facility. The most common method for organic compounds is high-temperature incineration at a permitted facility, which ensures the complete destruction of the chemical.

Quantitative Data Summary

As specific quantitative data for this compound or Lobetyolin is not available, the following table provides data for Labetalol hydrochloride as an illustrative example of the information typically found in a Safety Data Sheet.

PropertyValue
Chemical Formula C₁₉H₂₄N₂O₃ • HCl
Molecular Weight 364.9 g/mol [1]
Physical State Crystalline solid[2]
Solubility Soluble in DMSO (~15 mg/ml) and Dimethyl Formamide (~30 mg/ml)[2]
Oral LD50 (Rat) 2,114 mg/kg[3]
Oral LD50 (Mouse) 1,450 mg/kg[3]
Intraperitoneal LD50 (Rat) 107 mg/kg
Intraperitoneal LD50 (Mouse) 114 mg/kg

This data is for Labetalol hydrochloride and is provided for exemplary purposes only.

Experimental Protocols & Visualizations

No experimental protocols for the disposal of this compound were found. The following diagram illustrates the general workflow for proper laboratory chemical waste disposal.

G A Step 1: Identify Waste (Consult SDS) B Step 2: Segregate Waste (Use Dedicated Container) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) B->C D Step 4: Store in SAA (Secure, Closed, Secondary Containment) C->D E Step 5: Request Pickup (Contact EHS when full) D->E F Step 6: Final Disposal (Incineration by Licensed Facility) E->F

Caption: General workflow for the proper disposal of laboratory chemical waste.

References

Safeguarding Your Research: A Guide to Handling Lobetyol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. Lobetyol, a polyacetylene showing significant antioxidant activity, requires careful management in a laboratory setting.[1] In the absence of a specific Safety Data Sheet (SDS), it is crucial to treat this compound as a substance with unknown toxicity and handle it with the utmost care. This guide provides essential safety protocols and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 136171-87-4[1][2][3]
Molecular Formula C14H18O3[2]
Molecular Weight 234.3 g/mol
Physical Description Oil
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is mandatory. The minimum required PPE includes:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when there is a splash hazard, a face shield worn over safety goggles is recommended.

  • Hand Protection: Chemical-resistant gloves are essential. Given that this compound is soluble in various organic solvents, select gloves that are resistant to the specific solvent being used. Disposable nitrile gloves are a common minimum standard, but they provide protection for incidental contact only and should be removed immediately after a splash. For more extensive handling, consider using double gloves or more robust gloves.

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of splashes or spills, an impervious or chemically resistant gown should be worn.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for aerosolization and work outside a fume hood is unavoidable, a risk assessment should be performed to determine the appropriate respiratory protection.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize risks. Follow these procedural steps:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment. Consider the quantity of this compound being used, the solvents involved, and the potential for spills or aerosolization.

  • Work Area Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure the work area is clean and uncluttered. Have a spill kit readily available that is appropriate for the solvents being used.

  • Handling Procedures:

    • Always handle this compound as if it were a hazardous substance.

    • Avoid direct contact with the skin and eyes.

    • Do not smell or taste the chemical.

    • Use the smallest quantity of material necessary for the experiment.

    • When transferring the substance, do so carefully to avoid splashes.

  • Spill Management: In the event of a spill, follow your institution's established spill response procedures. For a small spill within a fume hood, absorb the material with a suitable absorbent from your spill kit, decontaminate the area, and dispose of the waste as hazardous. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any solvents used. The date of initial waste accumulation should also be on the label.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous waste.

  • Consult EHS: The foundational principle for managing any chemical waste, especially an uncharacterized one, is to consult with your institution's EHS department. They will provide guidance on the specific disposal procedures required by federal, state, and local regulations.

Below is a diagram illustrating the logical workflow for the safe handling of a novel compound like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area in Fume Hood GatherPPE->PrepWorkArea LocateSpillKit Locate Spill Kit PrepWorkArea->LocateSpillKit HandleCompound Handle this compound LocateSpillKit->HandleCompound Spill Spill Occurs? HandleCompound->Spill CleanSpill Follow Spill Protocol Spill->CleanSpill Yes SegregateWaste Segregate Waste Spill->SegregateWaste No CleanSpill->SegregateWaste LabelWaste Label Hazardous Waste Container SegregateWaste->LabelWaste DisposeContaminated Dispose of Contaminated PPE LabelWaste->DisposeContaminated ContactEHS Contact EHS for Pickup DisposeContaminated->ContactEHS

Caption: Workflow for the safe handling of novel compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobetyol
Reactant of Route 2
Lobetyol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.